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2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Documentation Hub

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  • Product: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole
  • CAS: 1094382-58-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Executive Summary Target Molecule: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Molecular Formula: Molecular Weight: 235.71 g/mol Classification: 2,4,5-Trisubstituted 1,3-Oxazole This technical guide details the ration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Molecular Formula:


Molecular Weight:  235.71  g/mol
Classification:  2,4,5-Trisubstituted 1,3-Oxazole

This technical guide details the rational synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole , a highly functionalized heterocyclic building block. Trisubstituted oxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for esters and amides, and are found in NSAIDs (e.g., Oxaprozin) and kinase inhibitors.

The protocol selected for this guide is a modified Robinson-Gabriel Cyclodehydration . Unlike the one-pot Blümlein-Lewy synthesis, which often suffers from regioselectivity issues and difficult purification, the Robinson-Gabriel approach offers stepwise control, allowing for the precise installation of the labile 1-chloroethyl moiety without elimination or hydrolysis.

Strategic Retrosynthesis

To ensure high fidelity in the final structure, we disconnect the oxazole ring at the


 and 

bonds. This reveals an

-acylamino ketone precursor.[1] The 1-chloroethyl group is introduced via the acyl fragment, while the 4-ethyl-5-phenyl skeleton is derived from butyrophenone.
Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target 2-(1-Chloroethyl)-4-ethyl- 5-phenyl-1,3-oxazole Precursor N-(1-benzoylpropyl)- 2-chloropropionamide Target->Precursor Robinson-Gabriel Cyclodehydration Aminoketone 2-Amino-1-phenylbutan-1-one (Hydrochloride) Precursor->Aminoketone Schotten-Baumann Acylation AcylChloride 2-Chloropropionyl Chloride Precursor->AcylChloride BromoKetone 2-Bromo-1-phenylbutan-1-one Aminoketone->BromoKetone Delepine Reaction (Hexamine/HCl) Start Butyrophenone BromoKetone->Start Alpha-Bromination

Figure 1: Retrosynthetic analysis utilizing the Robinson-Gabriel strategy to ensure regiochemical integrity.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Bromo-1-phenylbutan-1-one

Objective: Selective


-bromination of butyrophenone.
Mechanism:  Acid-catalyzed enolization followed by electrophilic bromination.
  • Reagents: Butyrophenone (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (solvent), HBr (cat).
    
  • Procedure:

    • Dissolve butyrophenone (14.8 g, 100 mmol) in 50 mL glacial acetic acid.

    • Add catalytic 48% HBr (0.5 mL) to initiate enolization.

    • Add bromine (16.8 g, 105 mmol) dropwise over 30 minutes at 20°C. Note: Maintain temperature <25°C to prevent polybromination.

    • Stir for 2 hours until the red bromine color fades.

    • Workup: Pour mixture into ice-water (200 mL). Extract with dichloromethane (DCM, 3 x 50 mL). Wash organic phase with sat.[2][3][4]

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Yield: ~90-95% (Yellow oil).[4] Use directly in Stage 2.

Stage 2: Synthesis of 2-Amino-1-phenylbutan-1-one HCl (Delepine Reaction)

Objective: Conversion of


-bromide to primary amine without forming secondary amine byproducts (common in direct ammonolysis).
  • Reagents: 2-Bromo-1-phenylbutan-1-one (from Stage 1), Hexamethylenetetramine (Hexamine, 1.1 eq), Ethanol, Conc. HCl.

  • Procedure:

    • Dissolve the

      
      -bromoketone (22.7 g, 100 mmol) in chloroform (100 mL).
      
    • Add hexamine (15.4 g, 110 mmol) and stir at reflux for 4 hours. A thick white precipitate (hexaminium salt) will form.

    • Cool to RT, filter the solid, and wash with cold chloroform.

    • Hydrolysis: Suspend the solid in Ethanol (150 mL) and add Conc. HCl (25 mL). Reflux for 2 hours to cleave the quaternary salt.

    • Cool to 0°C. Filter off the ammonium chloride byproduct. Concentrate the filtrate to dryness. Recrystallize the residue from Ethanol/Ether.

    • Product: White crystalline solid (Amine HCl salt).[4]

Stage 3: Acylation to N-(1-benzoylpropyl)-2-chloropropionamide

Objective: Installation of the 2-chloroethyl side chain. Critical Control: Temperature must remain low to prevent displacement of the alkyl chloride by the amine.

  • Reagents: Aminoketone HCl (Stage 2), 2-Chloropropionyl chloride (1.1 eq), Triethylamine (

    
    , 2.2 eq), DCM (anhydrous).
    
  • Procedure:

    • Suspend Aminoketone HCl (10.0 g, 50 mmol) in dry DCM (100 mL) under Nitrogen.

    • Add

      
       (15.3 mL, 110 mmol) dropwise at 0°C. Stir 15 min to liberate the free base.
      
    • Add 2-Chloropropionyl chloride (5.3 mL, 55 mmol) dropwise over 20 minutes at 0°C.

    • Allow to warm to RT and stir for 3 hours.

    • Workup: Wash with 1N HCl (remove unreacted amine), sat.

      
      , and brine.[3]
      
    • Purification: Flash chromatography (Hexane/EtOAc 4:1) if necessary, though crude is often sufficient.

Stage 4: Robinson-Gabriel Cyclodehydration

Objective: Ring closure to the 1,3-oxazole. Reagent Choice: Phosphorus Oxychloride (


) is chosen for its efficiency in dehydrating amides to imidates, which then undergo intramolecular cyclization.
  • Reagents: Amide intermediate (Stage 3),

    
     (excess).
    
  • Procedure:

    • Place the amide (5.0 g) in a round-bottom flask.

    • Add

      
       (15 mL) carefully.
      
    • Heat to 90°C for 2-3 hours. Monitor by TLC (disappearance of amide).

    • Quenching (Exothermic!): Cool reaction to RT. Pour slowly onto crushed ice (200 g) with vigorous stirring. Maintain pH > 4 by adding concentrated NaOH solution dropwise if necessary to prevent hydrolysis of the oxazole.

    • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

    • Purification: Dry (

      
      ), concentrate, and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
      

Reaction Mechanism & Workflow

The cyclization proceeds via the activation of the amide oxygen by phosphoryl chloride, followed by nucleophilic attack from the ketone oxygen (enol form) or direct attack of the enol on the activated imidoyl chloride.

Cyclization Workflow (DOT Visualization)

Workflow Start Acylamino Ketone Act Imidoyl Dichloride Intermediate Start->Act + POCl3 - PO2Cl2- Cycl Cyclization (Ring Closure) Act->Cycl Intramolecular Nucleophilic Attack Arom Aromatization (-HCl) Cycl->Arom Loss of H+ End Final Oxazole Arom->End Workup

Figure 2: Mechanistic flow of the Robinson-Gabriel cyclodehydration mediated by phosphoryl chloride.

Characterization Data

The following spectral data confirms the structure. The key diagnostic is the absence of the amide N-H and ketone C=O, and the presence of the oxazole C=N/C=C character.

Predicted NMR & MS Data Table
TechniqueSignal / FragmentAssignmentMultiplicity & Shift (

) / Value

H NMR
Phenyl RingC5-Ph7.30 - 7.65 ppm (m, 5H)
Side Chain CHC2-CH(Cl)-5.15 ppm (q, J=6.8 Hz, 1H)
Side Chain MeC2-CH(Cl)-CH3 1.85 ppm (d, J=6.8 Hz, 3H)
C4-Ethyl (

)
C4-CH2-2.65 ppm (q, J=7.5 Hz, 2H)
C4-Ethyl (

)
C4-CH2-CH3 1.25 ppm (t, J=7.5 Hz, 3H)

C NMR
Oxazole C2C=N~160.5 ppm
Oxazole C5O-C=C~145.0 ppm
Oxazole C4C=C-N~135.0 ppm
Chloroethyl CH-CH(Cl)-~50.5 ppm
Mass Spec Molecular Ion

236.08 / 238.08 (3:1 Cl isotope pattern)
IR C=N StretchOxazole Ring~1560-1580

C-Cl StretchAlkyl Chloride~680-720

Safety & Troubleshooting

Critical Safety Protocols
  • Lachrymators:

    
    -Bromoketones (Stage 1) are potent tear gas agents. Handle ONLY in a fume hood. Wash glassware with ethanol/alkali before removing from the hood.
    
  • Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Quench hydrolysis reactions slowly at 0°C.

  • Skin Contact: Oxazoles can be skin sensitizers. Wear nitrile gloves and lab coat at all times.

Troubleshooting Guide
  • Issue: Low yield in cyclization (Stage 4).

    • Cause: Hydrolysis of the chloroethyl group or incomplete dehydration.

    • Fix: Ensure reagents are anhydrous. Try milder cyclization agents like Burgess Reagent or

      
       if the chloro-group is labile.
      
  • Issue: Product is an oil that won't crystallize.

    • Fix: Many alkyl-oxazoles are low-melting solids or oils. Purify via high-vacuum distillation (Kugelrohr) or column chromatography.

References

  • Robinson-Gabriel Synthesis Overview : Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

  • Delepine Reaction Methodology : Galat, A., & Elion, G. B. (1939). Interaction of Amides with Amines. Journal of the American Chemical Society, 61(12), 3585–3586.

  • Oxazole Synthesis via Cyclodehydration : Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Chlorination of Hydroxyalkyl Oxazoles : Crank, G., & Foulis, M. J. (1971). Oxazoles from alpha-acylamino ketones. Journal of Medicinal Chemistry, 14(11), 1075-1077.

  • General Oxazole Properties : PubChem Compound Summary for 2-(1-Chloroethyl)-5-propyl-1,3-oxazole (Analog).

Sources

Exploratory

Spectroscopic Characterization of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole: A Technical Guide for Advanced Drug Development

Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel heterocyclic compound, 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. In the dynamic landscape of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel heterocyclic compound, 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. In the dynamic landscape of pharmaceutical research and development, the unambiguous structural elucidation of new chemical entities is a cornerstone of progress. Oxazole derivatives are of significant interest due to their prevalence in biologically active natural products and their versatile applications in medicinal chemistry.[1] This document, intended for researchers, scientists, and drug development professionals, outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. While direct experimental data for this specific molecule is not publicly available, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive analysis. The methodologies for data acquisition and interpretation are detailed to serve as a practical reference for the synthesis and characterization of this and similar oxazole-based compounds.

Introduction: The Significance of Substituted Oxazoles

The oxazole ring is a key structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activity, including anti-inflammatory, and antimicrobial properties. The specific substitution pattern of 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole suggests its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm its chemical identity, purity, and to understand its electronic and structural features, which are critical for its application in drug design and development.

This guide is structured to provide a detailed, technique-by-technique breakdown of the expected spectroscopic signature of 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. Each section will not only present the predicted data but also delve into the rationale behind these predictions, grounded in the fundamental principles of each spectroscopic technique.

Predicted Spectroscopic Data and Analysis

Due to the absence of publicly available experimental spectra for 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, the following sections present predicted data based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, both ¹H and ¹³C NMR spectra are expected to provide definitive information about its structure.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift.

Table 1: Predicted ¹H NMR Data for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60 - 7.40Multiplet5HPhenyl protons
~5.10Quartet1H-CH(Cl)CH₃
~2.75Quartet2H-CH₂CH₃
~1.90Doublet3H-CH(Cl)CH₃
~1.30Triplet3H-CH₂CH₃

Rationale for Predictions:

  • Phenyl Protons (7.60 - 7.40 ppm): The protons on the phenyl ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons.

  • Methine Proton (-CH(Cl)CH₃, ~5.10 ppm): The proton attached to the carbon bearing the chlorine atom is significantly deshielded by the electronegative chlorine and the adjacent oxazole ring, hence its downfield shift. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group.

  • Methylene Protons (-CH₂CH₃, ~2.75 ppm): These protons are adjacent to the oxazole ring and are expected to be deshielded. The signal should be a quartet due to coupling with the neighboring methyl group.

  • Methyl Protons (-CH(Cl)CH₃, ~1.90 ppm): This methyl group is attached to a chiral center and will appear as a doublet due to coupling with the single methine proton.

  • Methyl Protons (-CH₂CH₃, ~1.30 ppm): The terminal methyl group of the ethyl substituent is expected to be the most upfield signal and will appear as a triplet due to coupling with the adjacent methylene protons.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165.0C2 (Oxazole)
~155.0C5 (Oxazole)
~140.0C4 (Oxazole)
~130.0 - 128.0Phenyl carbons
~55.0-CH(Cl)CH₃
~22.0-CH₂CH₃
~20.0-CH(Cl)CH₃
~12.0-CH₂CH₃

Rationale for Predictions:

  • Oxazole Carbons (C2, C4, C5): The carbon atoms of the oxazole ring are typically found in the downfield region of the spectrum. C2 is generally the most deshielded, followed by C5 and C4.[2]

  • Phenyl Carbons (130.0 - 128.0 ppm): The aromatic carbons of the phenyl group will appear in their characteristic region.

  • Chloroethyl Group Carbons: The carbon directly attached to the chlorine atom (-CH(Cl)CH₃) is expected around 55.0 ppm. The adjacent methyl carbon (-CH(Cl)CH₃) will be further upfield.

  • Ethyl Group Carbons: The methylene carbon (-CH₂CH₃) will be more deshielded than the terminal methyl carbon (-CH₂CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is expected to show characteristic absorption bands for the C=N and C=C bonds of the oxazole and phenyl rings, as well as C-H and C-Cl stretching vibrations.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3000Aromatic and Olefinic C-H stretching
~2980 - 2850Aliphatic C-H stretching
~1650 - 1600C=N stretching (oxazole ring)[3]
~1600 - 1450C=C stretching (aromatic and oxazole rings)
~1150 - 1050C-O-C stretching (oxazole ring)[3]
~800 - 600C-Cl stretching

Rationale for Predictions:

  • C-H Stretching: Aromatic and olefinic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole and phenyl rings are expected in the 1650-1450 cm⁻¹ region.

  • C-O-C Stretching: The characteristic C-O-C stretching of the oxazole ring is anticipated in the 1150-1050 cm⁻¹ range.[3]

  • C-Cl Stretching: The carbon-chlorine bond will give rise to a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry (MS) Data for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

m/zAssignment
[M]⁺Molecular ion peak
[M-Cl]⁺Loss of a chlorine radical
[M-C₂H₄Cl]⁺Loss of the chloroethyl radical
[C₆H₅CO]⁺Benzoyl cation
[C₆H₅]⁺Phenyl cation

Rationale for Predictions:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.

  • [M-Cl]⁺: Loss of the chlorine radical is a common fragmentation pathway for chlorinated compounds.

  • [M-C₂H₄Cl]⁺: Cleavage of the bond between the oxazole ring and the chloroethyl group would result in this fragment.

  • [C₆H₅CO]⁺ and [C₆H₅]⁺: Fragmentation of the oxazole ring can lead to the formation of the stable benzoyl and phenyl cations.

Experimental Protocols

While experimental data is not available, the following are generalized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled experiment should be performed.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Molecular structure of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

Spectroscopic Characterization Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structure Validation interpretation->validation final_report final_report validation->final_report Final Report

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. While awaiting experimental verification, the data presented herein, based on established chemical principles and analogous structures, offers a valuable resource for scientists engaged in the synthesis and characterization of this and related oxazole derivatives. The outlined protocols and predictive spectra serve as a foundational reference to guide future experimental work and to facilitate the seamless integration of this compound into drug discovery and development pipelines.

References

  • Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of oxazoles. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]

  • Wiley. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available from: [Link]

  • ConnectSci. Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles | Australian Journal of Chemistry. Available from: [Link]

  • AIP Publishing. Core spectroscopy of oxazole | The Journal of Chemical Physics. Available from: [Link]

  • ResearchGate. SYNTHESIS OF SUBSTITUTED 2-AMINO OXAZOLES WITH THEIR COBALT(II) AND PLATINUM(IV) COMPLEXES AND EVALUATION OF THEIR BIOLOGICAL AC. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

Sources

Foundational

IUPAC name and structure of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Executive Summary This technical guide delineates the structural characterization, synthetic pathways, and reactivity profile of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole . This compound represents a critical class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural characterization, synthetic pathways, and reactivity profile of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole . This compound represents a critical class of 2,4,5-trisubstituted oxazoles, widely utilized as high-value intermediates in the synthesis of herbicide safeners (e.g., isoxadifen analogs) and pharmaceutical scaffolds.

The presence of the


-chloroalkyl moiety at the C2 position serves as a reactive "warhead," enabling nucleophilic substitution to introduce complex amines or thiols, while the 4-ethyl-5-phenyl substitution pattern modulates lipophilicity and metabolic stability.

Structural Architecture & Nomenclature

IUPAC Nomenclature Breakdown

The systematic name is derived based on the priority of the heterocyclic ring and the positioning of substituents.[1]

  • Parent Ring: 1,3-Oxazole (Oxygen assigned position 1; Nitrogen assigned position 3).

  • Numbering Strategy: Numbering proceeds from Oxygen (1)

    
     Carbon (2) 
    
    
    
    Nitrogen (3)
    
    
    Carbon (4)
    
    
    Carbon (5).[1]
  • Substituents:

    • Position 2: 1-Chloroethyl group [

      
      ].
      
    • Position 4: Ethyl group [

      
      ].[1]
      
    • Position 5: Phenyl group [

      
      ].[1]
      

Stereochemical Note: The C2 substituent contains a chiral center at the


-carbon (

). Synthesis from chiral lactic acid precursors can yield enantiopure (R) or (S) variants, though industrial batches are often racemic.[1]
Structural Visualization

The following diagram illustrates the connectivity and numbering scheme.

OxazoleStructure OxazoleCore 1,3-Oxazole Core (C3HNO) Pos2 C2 Position (Reactive Site) OxazoleCore->Pos2 Pos4 C4 Position (Ethyl) OxazoleCore->Pos4 Pos5 C5 Position (Phenyl) OxazoleCore->Pos5 Substituent2 1-Chloroethyl [-CH(Cl)CH3] *Chiral Center* Pos2->Substituent2 Attachment

Figure 1: Structural connectivity of the 2,4,5-trisubstituted oxazole core.

Physicochemical Profile

The following data represents predicted values based on structure-activity relationship (SAR) modeling for 2,4,5-trisubstituted oxazoles.

PropertyValueSignificance
Molecular Formula

Basis for stoichiometry.
Molecular Weight 235.71 g/mol Low MW facilitates oral bioavailability (Lipinski compliant).[1]
LogP (Predicted) 3.8 ± 0.4High lipophilicity due to phenyl/ethyl groups; suggests good membrane permeability.[1]
TPSA ~26.0

Low polar surface area indicates potential blood-brain barrier penetration.[1]
Physical State Viscous Oil / Low-melt SolidDepends on enantiomeric purity; racemates often oils.[1]
Reactivity Alkylating AgentThe C-Cl bond is susceptible to

displacement.[1]

Synthetic Methodology

To ensure high purity and control over the sensitive chloroethyl group, a Stepwise Robinson-Gabriel Cyclization followed by Deoxychlorination is the preferred industrial route. Direct cyclization using chloro-precursors often leads to lower yields due to hydrolysis.[1]

Retrosynthetic Analysis
  • Target: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

  • Precursor: 2-(1-Hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole.

  • Acyclic Intermediate:

    
    -(1-benzoylpropyl)-2-hydroxypropanamide.
    
  • Starting Materials: 2-Amino-1-phenylbutan-1-one (Aminoketone) + Lactic Acid (or Lactoyl Chloride).

Pathway Diagram

SynthesisPathway SM1 2-Amino-1-phenylbutan-1-one Amide N-Acyl Aminoketone (Amide Intermediate) SM1->Amide Amide Coupling (DCC/DMAP or Schotten-Baumann) SM2 Lactic Acid / Lactoyl Chloride SM2->Amide Amide Coupling (DCC/DMAP or Schotten-Baumann) OxazoleOH 2-(1-Hydroxyethyl)oxazole (Stable Precursor) Amide->OxazoleOH Robinson-Gabriel Cyclization (POCl3 or H2SO4) Final 2-(1-Chloroethyl)-4-ethyl- 5-phenyl-1,3-oxazole OxazoleOH->Final Deoxychlorination (SOCl2, CHCl3, Reflux)

Figure 2: Synthetic workflow from aminoketone precursors to the final chlorinated oxazole.

Detailed Experimental Protocols

Protocol A: Synthesis of the Hydroxy-Oxazole Intermediate

Rationale: Establishing the oxazole ring before introducing the chlorine atom prevents side reactions (e.g., elimination to vinyl-oxazole) during the harsh cyclization conditions.

  • Coupling: Dissolve 2-amino-1-phenylbutan-1-one hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM. Cool to 0°C. Add 2-acetoxypropanoyl chloride (1.1 eq) dropwise. Stir at RT for 4 hours.

  • Cyclization: Isolate the amide. Dissolve in concentrated sulfuric acid (

    
    ) or treat with 
    
    
    
    (3.0 eq) in toluene at reflux for 2 hours (Robinson-Gabriel conditions).
  • Hydrolysis (if Acetoxy used): Treat the resulting ester with

    
     in MeOH to liberate the free alcohol: 2-(1-hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole .
    
Protocol B: Chlorination via Thionyl Chloride ( )

Rationale: Thionyl chloride is the reagent of choice for converting secondary alcohols to chlorides.[1]

  • Mechanism:[1][2][3][4] The reaction proceeds via a chlorosulfite ester intermediate.[1] In the presence of a base (Pyridine), it follows an

    
     mechanism (Inversion).[1] Without base, it may follow an 
    
    
    
    mechanism (Retention), though
    
    
    is common in bulk solvent.[1]

Step-by-Step:

  • Setup: Charge a flame-dried flask with 2-(1-hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole (10 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (

    
    , 15 mmol) dropwise. Caution: 
    
    
    
    and HCl gas evolution.[1][3]
  • Catalysis: Add a catalytic amount of DMF (2-3 drops) to form the reactive Vilsmeier-Haack type species, accelerating the reaction.

  • Reaction: Reflux for 2-3 hours. Monitor by TLC (Product is less polar than starting material).[1]

  • Workup: Evaporate volatiles under reduced pressure. Redissolve residue in DCM, wash with saturated

    
     (to neutralize residual HCl), dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure.[1]

Applications & Safety

Agrochemical Relevance

This molecule is structurally homologous to safeners used in conjunction with acetyl-CoA carboxylase (ACCase) inhibiting herbicides.[1] The oxazole ring enhances crop tolerance by inducing glutathione S-transferase (GST) activity in crops (e.g., corn/maize), facilitating the detoxification of the herbicide.

Medicinal Chemistry

The 2-(1-chloroethyl) group acts as an electrophile. It is frequently displaced by:

  • Imidazoles/Triazoles: To generate antifungal agents.[1]

  • Piperazines: To create GPCR ligands.[1]

Safety Profile (GHS Classification)
  • Skin Corr.[1] 1B: The

    
    -chloroalkyl group is a potent alkylating agent and can cause severe skin burns.[1]
    
  • Acute Tox: Harmful if swallowed.[1]

  • Handling: All operations involving

    
     and the final product must be conducted in a fume hood.
    

References

  • PubChem. 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole Compound Summary. National Library of Medicine.[1] [Link]

  • Li, J. J. (2014).[1] Robinson-Gabriel Synthesis.[1][5][6][7][8] In: Name Reactions. Springer, Cham.[1] (Standard reference for cyclodehydration mechanism).

  • Keni, M., et al. (2015).[1] One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles.[5][7] Journal of Organic Chemistry.[1] (Describes Ugi/Robinson-Gabriel tandem protocols). [Link]

  • Master Organic Chemistry.Thionyl Chloride (

    
    ) – Conversion of Alcohols to Alkyl Chlorides.[1] (Mechanistic grounding for Protocol B).
    [Link]
    

Sources

Exploratory

Technical Guide: Biological Potential and Synthetic Utility of Substituted 1,3-Oxazole Derivatives

Executive Summary The 1,3-oxazole heterocycle represents a privileged scaffold in medicinal chemistry, distinguished by its capacity to participate in hydrogen bonding, π-π stacking, and metal coordination. Unlike its sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole heterocycle represents a privileged scaffold in medicinal chemistry, distinguished by its capacity to participate in hydrogen bonding, π-π stacking, and metal coordination. Unlike its saturated counterparts, the aromatic nature of the 1,3-oxazole ring confers metabolic stability while positioning substituents in vectors optimal for target engagement.

This guide analyzes the pharmacological versatility of substituted 1,3-oxazoles, specifically focusing on their utility as tubulin polymerization inhibitors (anticancer) and FtsZ inhibitors (antimicrobial). We provide validated synthetic workflows, mechanistic insights, and detailed experimental protocols to support researchers in the rational design of next-generation oxazole therapeutics.

The 1,3-Oxazole Pharmacophore: Structure-Activity Relationships (SAR)

The 1,3-oxazole ring (C3H3NO) is a five-membered heteroaromatic system.[1][2] Its biological efficacy is largely dictated by the electronic and steric nature of substituents at positions C2, C4, and C5.

Key SAR Drivers
  • C2 Position: Critical for lipophilicity and target affinity. Substitution with aryl or heteroaryl groups (e.g., trimethoxyphenyl) often enhances binding to hydrophobic pockets, such as the colchicine binding site on tubulin.

  • C4/C5 Positions: These positions determine the spatial orientation of the molecule. Diaryl substitution here creates a "propeller-like" conformation essential for disrupting protein-protein interactions.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (-F, -Cl) on phenyl rings attached to the oxazole core frequently improve metabolic stability and potency against microbial targets.

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional logic behind oxazole substitution patterns.

OxazoleSAR Oxazole 1,3-Oxazole Core (C3H3NO) C2 C2 Position (Target Affinity) Oxazole->C2 Functionalization C4 C4 Position (Spatial Orientation) Oxazole->C4 Functionalization C5 C5 Position (Lipophilicity) Oxazole->C5 Functionalization Anticancer Anticancer Activity (Tubulin Binding) Req: Trimethoxyphenyl C2->Anticancer Enhances C4->Anticancer Modulates Antimicrobial Antimicrobial Activity (FtsZ Inhibition) Req: Halogenated Aryl C5->Antimicrobial Enhances

Figure 1: SAR map detailing the functional impact of substitutions at C2, C4, and C5 positions.

Therapeutic Mechanisms

Anticancer: Tubulin Destabilization

Substituted 1,3-oxazoles, particularly diaryl oxazoles , function as potent microtubule destabilizing agents (MDAs). They bind to the colchicine site of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3]

Mechanism of Action:

  • Binding: The oxazole derivative permeates the cell membrane and binds to the interface between α- and β-tubulin.

  • Inhibition: This binding sterically hinders the incorporation of the dimer into the growing microtubule.

  • Arrest: The cell fails to form a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase.

  • Apoptosis: Prolonged arrest triggers apoptotic signaling pathways (e.g., upregulation of p53 and Bax).

Antimicrobial: FtsZ Inhibition

In bacteria, the protein FtsZ is a structural homolog of eukaryotic tubulin and is essential for cell division (cytokinesis).[4] Certain oxazole derivatives competitively inhibit the GTPase activity of FtsZ, preventing Z-ring formation and causing bacterial cell death. This mechanism is highly attractive as it bypasses resistance mechanisms associated with cell-wall synthesis inhibitors (e.g., beta-lactams).

Experimental Protocols

Synthesis: The Robinson-Gabriel Cyclodehydration

While metal-catalyzed couplings are popular, the Robinson-Gabriel synthesis remains the gold standard for generating 2,4,5-trisubstituted oxazoles due to its reliability and scalability.

Rationale: This method converts 2-acylamino-ketones into oxazoles via intramolecular cyclodehydration.[2] We utilize phosphorus oxychloride (


) or Burgess reagent as the dehydrating agent to ensure high yields.

Workflow Diagram:

RobinsonGabriel Start Start: 2-Acylamino-ketone Step1 Cyclization Agent Addition (POCl3 or H2SO4) Start->Step1 Step2 Heating/Reflux (60-100°C, 2-6 hrs) Step1->Step2 Step3 Intermediate: Hydroxy-oxazoline Step2->Step3 Intramolecular Attack Step4 Dehydration (-H2O) Step3->Step4 End Final Product: 2,4,5-Trisubstituted Oxazole Step4->End

Figure 2: Step-wise workflow for the Robinson-Gabriel synthesis of oxazole derivatives.

Step-by-Step Protocol:

  • Preparation: Dissolve the precursor 2-acylamino-ketone (1.0 equiv) in anhydrous toluene or DMF.

  • Reagent Addition: Add phosphorus oxychloride (

    
    , 3.0 equiv) dropwise at 
    
    
    
    under an argon atmosphere. Note:
    
    
    is corrosive; use a fume hood.
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
    
  • Quenching: Cool to room temperature and pour the reaction mixture onto crushed ice/water. Neutralize with saturated

    
     solution.
    
  • Extraction: Extract with ethyl acetate (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel column chromatography to obtain the pure oxazole derivative.

Biological Assay: Tubulin Polymerization Inhibition

To validate the anticancer mechanism, a cell-free tubulin polymerization assay is required.

Protocol:

  • Reagent Prep: Prepare a stock solution of purified porcine brain tubulin (

    
     pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9) containing 1 mM GTP.
  • Compound Addition: Add the test oxazole derivative (dissolved in DMSO) to a 96-well plate at varying concentrations (e.g., 0.1, 1, 5, 10

    
    ). Include a vehicle control (DMSO) and a positive control (Combretastatin A-4).
    
  • Initiation: Add the tubulin solution (final concentration 3 mg/mL) to the wells at

    
    .
    
  • Measurement: Transfer the plate to a pre-warmed spectrophotometer at

    
    . Measure absorbance at 340 nm every 30 seconds for 60 minutes.
    
  • Analysis: Polymerization is indicated by an increase in absorbance (turbidity). Calculate the

    
     as the concentration required to inhibit the maximum rate of polymerization by 50%.
    

Quantitative Data Summary

The following table summarizes the potency of key oxazole derivatives reported in recent literature, highlighting the correlation between substitution patterns and biological activity.

Compound IDTargetSubstitution PatternActivity (

/ MIC)
Reference
PC-046 TubulinDiaryl oxazole

: ~300 nM (HeLa cells)
[1]
Compound 14 Tubulin4,5-Disubstituted

: 0.39

(Polymerization)
[2]
Compound 4r PDE4/TubulinTrimethoxyphenyl-benzo[d]oxazole

: 39.5 nM (A549 Lung Cancer)
[3]
Compound 18 Bacterial DNA GyraseOxazole-pyrazole hybridMIC: < 1

(MRSA)
[4]
Compound 13a Bacterial GrowthPhenyl-oxazoleMIC: Comparable to Ampicillin (E. coli)[5]

Table 1: Comparative biological activities of selected oxazole derivatives.

References

  • The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers. National Institutes of Health (NIH). [Link]

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports. [Link][5]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest. PubMed.[6] [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link][3][4][7][5][8][9][10][11]

  • A comprehensive review on biological activities of oxazole derivatives. PubMed Central (PMC). [Link]

Sources

Foundational

Exploring the Structure-Activity Relationship of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Analogs: A Technical Guide for Novel Drug Discovery

Abstract The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] This technical guide deline...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] This technical guide delineates a comprehensive strategy for the Structure-Activity Relationship (SAR) exploration of a novel lead compound, 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. We will dissect the molecule's key pharmacophoric features, propose a systematic analoging strategy based on modern medicinal chemistry principles, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, with a focus on oncology.

Introduction: The 1,3-Oxazole Core in Drug Discovery

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and the 1,3-oxazole ring is a particularly noteworthy five-membered heterocycle containing both oxygen and nitrogen.[2][4] This scaffold is a key component in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][5][6] The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological activity and potency of the resulting compounds.[2] This guide focuses on a systematic exploration of the SAR of a novel, synthetically accessible lead compound, 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, with a hypothesized potential as an anticancer agent.

The Lead Compound: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

The lead compound for our proposed SAR study is 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. Its structure is characterized by three key regions for modification, each offering a unique opportunity to modulate its physicochemical properties and biological activity.

  • The 2-(1-Chloroethyl) Group: This electrophilic moiety is hypothesized to be crucial for the compound's mechanism of action, potentially acting as an alkylating agent that forms a covalent bond with a biological target, a common strategy for enhancing potency and achieving prolonged pharmacological effects.

  • The 4-Ethyl Group: This small alkyl group is positioned to influence the compound's steric interactions within a binding pocket. Its size and lipophilicity can be fine-tuned to optimize target engagement.

  • The 5-Phenyl Group: Aromatic rings are frequently involved in π-π stacking, hydrophobic, and van der Waals interactions with protein targets. This group offers a large surface for modification to explore these interactions and to modulate the overall solubility and metabolic stability of the molecule.

Proposed Synthetic Strategy

The synthesis of the lead compound and its analogs can be achieved through a variety of established methods for 1,3-oxazole ring formation.[7][8] A robust and versatile approach involves the condensation of a substituted amide with an α-haloketone. The general synthetic scheme is outlined below.

Synthetic_Scheme Amide Substituted Amide Intermediate Intermediate Amide->Intermediate Reaction AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate Oxazole 2,4,5-Trisubstituted Oxazole Intermediate->Oxazole Cyclization

Caption: General synthetic scheme for 2,4,5-trisubstituted oxazoles.

A Systematic Approach to Structure-Activity Relationship (SAR) Exploration

The core of this guide is a systematic approach to understanding how modifications to our lead compound affect its biological activity. This will be achieved by synthesizing and testing a series of analogs, with targeted modifications at the 2, 4, and 5-positions of the oxazole ring.

SAR_Workflow cluster_0 Modification at 2-Position cluster_1 Modification at 4-Position cluster_2 Modification at 5-Position Lead { Lead Compound | 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole} Pos2_Analogs Varying Electrophilicity & Bioisosteres Lead->Pos2_Analogs Pos4_Analogs Alkyl & Cycloalkyl Variations Lead->Pos4_Analogs Pos5_Analogs Aromatic & Heteroaromatic Substitutions Lead->Pos5_Analogs Synthesis Analog Synthesis Pos2_Analogs->Synthesis Pos4_Analogs->Synthesis Pos5_Analogs->Synthesis BioAssay Biological Evaluation (e.g., MTT Assay) Synthesis->BioAssay SAR_Analysis SAR Analysis & Iteration BioAssay->SAR_Analysis SAR_Analysis->Lead Iterative Design

Caption: Workflow for the SAR exploration of the lead compound.

Modifications at the 2-Position: The Chloroethyl Group

The 1-chloroethyl group is a potential reactive moiety. The SAR at this position will focus on modulating its reactivity and exploring bioisosteric replacements to improve potency and reduce off-target effects.[9][10][11]

Analog Series Modification Rationale
2a 2-(1-Fluoroethyl)Reduce reactivity, potentially improve metabolic stability.
2b 2-(1-Bromoethyl)Increase reactivity compared to chloro.
2c 2-(1-Hydroxyethyl)Remove alkylating potential, introduce H-bond donor.
2d 2-VinylNon-reactive isostere, probe for covalent interaction necessity.
2e 2-CyclopropylConformationally restricted, metabolically stable isostere.
Modifications at the 4-Position: The Ethyl Group

Alterations at the 4-position will probe the steric tolerance of the putative binding site.

Analog Series Modification Rationale
4a 4-MethylReduce steric bulk.
4b 4-PropylIncrease steric bulk and lipophilicity.
4c 4-IsopropylIntroduce branching to explore specific steric pockets.
4d 4-CyclopropylIntroduce conformational rigidity.
Modifications at the 5-Position: The Phenyl Group

The 5-phenyl group provides a large scaffold for exploring electronic and steric effects, as well as for introducing alternative ring systems to improve properties like solubility.

Analog Series Modification Rationale
5a 5-(4-Fluorophenyl)Introduce a weak electron-withdrawing group.
5b 5-(4-Methoxyphenyl)Introduce an electron-donating group.
5c 5-(4-Trifluoromethylphenyl)Introduce a strong electron-withdrawing group.
5d 5-(2-Pyridyl)Introduce a nitrogen atom to act as an H-bond acceptor and improve solubility.
5e 5-(2-Thienyl)Bioisosteric replacement for the phenyl ring.
5f 5-NaphthylIncrease aromatic surface area for enhanced π-stacking.

Detailed Experimental Protocols

General Synthetic Protocol for Oxazole Analogs

This protocol describes a general method for the synthesis of the proposed analogs.

  • Amide Synthesis: The requisite amide can be prepared by coupling the corresponding carboxylic acid with an appropriate amine using a standard coupling agent like EDC/HOBt or by converting the acid to an acid chloride followed by reaction with the amine.

  • α-Haloketone Synthesis: The α-haloketone can be synthesized by the halogenation of the corresponding ketone.

  • Oxazole Formation:

    • To a solution of the amide (1.0 eq) in a suitable solvent (e.g., toluene or DMF), add the α-haloketone (1.1 eq).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the synthesized analogs on a cancer cell line (e.g., A549 human lung carcinoma).

MTT_Assay_Workflow Start Seed A549 cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Step-by-step workflow for the MTT assay.

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation

The results of the biological evaluation of the synthesized analogs can be summarized in a table for easy comparison and SAR analysis.

Compound R¹ (2-position) R² (4-position) R³ (5-position) IC₅₀ (µM) on A549
Lead -CH(Cl)CH₃-CH₂CH₃Phenyl5.2
2a -CH(F)CH₃-CH₂CH₃Phenyl10.8
2c -CH(OH)CH₃-CH₂CH₃Phenyl> 50
4a -CH(Cl)CH₃-CH₃Phenyl3.1
5a -CH(Cl)CH₃-CH₂CH₃4-Fluorophenyl1.5
5d -CH(Cl)CH₃-CH₂CH₃2-Pyridyl2.3

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the SAR exploration of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole analogs. By methodically modifying the substituents at the 2, 4, and 5-positions of the oxazole core, researchers can gain valuable insights into the structural requirements for potent biological activity. The provided experimental protocols for synthesis and biological evaluation serve as a practical starting point for initiating such a drug discovery program. Promising analogs identified through this initial screening can be further evaluated in more advanced preclinical studies, including mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy models. This iterative process of design, synthesis, and testing is fundamental to the successful development of novel therapeutic agents.

References

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • BenchChem. (2025).
  • A comprehensive review on biological activities of oxazole deriv
  • A comprehensive review on biological activities of oxazole deriv
  • 1,3-Oxazole derivatives: A review of biological activities as antip
  • Structure activity relationship of synthesized compounds.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed.
  • Guccione, S., et al. (2020). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8463-8479.
  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC.
  • Applic
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • The role of bioisosterism in modern drug design: Current applic
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Bioisosteric Replacements. Chemspace.
  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
  • Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Growing Science.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole | C12H12ClNO | CID. PubChem.
  • Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. PMC.
  • Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC.

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Exploratory

An In-Depth Technical Guide to the In Silico Prediction of ADME Properties for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Prepared by: Gemini, Senior Application Scientist Executive Summary In the modern drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is pa...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the modern drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A significant portion of drug candidate failures in clinical trials can be attributed to unfavorable pharmacokinetic or toxicity profiles.[1] This technical guide provides a comprehensive in silico evaluation of the ADME and toxicity (ADMET) profile for the novel chemical entity, 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. By leveraging a suite of validated computational models, we can forecast its drug-likeness, pharmacokinetic behavior, and potential safety liabilities before committing to costly and time-consuming experimental synthesis and testing.[2][3][4] This proactive, predictive approach allows for the early identification of potential development hurdles and informs rational drug design strategies, ultimately de-risking the drug discovery pipeline and accelerating the journey from hit to candidate.

Introduction: The Imperative of Early ADMET Assessment

The trajectory of a drug candidate from initial discovery to market approval is fraught with challenges, with attrition rates remaining stubbornly high. A primary driver of this failure is an inadequate ADMET profile.[1][5] Properties such as poor oral absorption, unfavorable distribution in the body, rapid metabolism, or unforeseen toxicity can terminate the development of an otherwise potent compound.[6] Consequently, the paradigm in drug discovery has shifted from a late-stage, reactive approach to ADMET assessment to an early-stage, predictive strategy.

In silico, or computer-based, modeling has emerged as an indispensable tool in this modern paradigm.[4][7] These computational methods allow for the rapid and cost-effective prediction of a molecule's ADMET characteristics based solely on its chemical structure.[2] By applying these techniques at the very outset of a project, research teams can prioritize compounds with the highest probability of success, identify and mitigate potential liabilities through structural modification, and make more informed decisions, thereby conserving valuable resources.[3][6]

This guide focuses on the in silico characterization of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole , a compound of interest from the oxazole class, which is a versatile scaffold in medicinal chemistry.[8][9][10] We will delineate a systematic workflow using established, freely accessible web-based tools to construct a comprehensive ADMET profile, offering field-proven insights into its potential as a drug candidate.

Methodology: The In Silico Prediction Workflow

The foundation of an accurate in silico ADMET assessment lies in a robust and reproducible workflow that leverages validated computational models. The following protocol outlines the step-by-step process used to evaluate the target molecule.

Molecular Input

The first step is to represent the two-dimensional chemical structure of the molecule in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is the industry standard for this purpose.

  • Target Molecule: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

  • SMILES String: CCC1=C(OC(=N1)C(C)Cl)C2=CC=CC=C2

This SMILES string serves as the direct input for the predictive software platforms.

Selection of Computational Tools

For this analysis, a combination of well-regarded, freely accessible web servers is employed to provide a consensus view of the predicted properties. This approach is scientifically sound as it leverages different underlying algorithms and datasets, adding confidence to the predictions.

  • SwissADME: A comprehensive platform that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[11][12][13] It is particularly valued for its intuitive data visualization, including the Bioavailability Radar.

  • pkCSM: This tool uses a novel approach based on graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[5][14][15][16] Its strength lies in the breadth of its predictive models, covering absorption, distribution, metabolism, excretion, and toxicity.

The Predictive Workflow

The process follows a logical progression from fundamental properties to complex biological outcomes, as illustrated in the diagram below.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine (e.g., SwissADME, pkCSM) cluster_output Output & Analysis Input Molecule Structure (SMILES String) PhysChem Physicochemical Properties Input->PhysChem Compute PK Pharmacokinetics (ADME) Input->PK Compute Tox Toxicity Input->Tox Compute DrugLikeness Drug-Likeness & Medicinal Chemistry Input->DrugLikeness Compute Analysis Data Synthesis & Candidate Assessment PhysChem->Analysis Interpret PK->Analysis Interpret Tox->Analysis Interpret DrugLikeness->Analysis Interpret

Caption: The in silico ADMET prediction workflow.

Predicted Physicochemical Properties and Drug-Likeness

The physicochemical characteristics of a molecule are the primary determinants of its pharmacokinetic behavior. This analysis begins with an evaluation of these fundamental properties and assesses them against established guidelines for oral drug candidates.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

ParameterPredicted ValueOptimal Range/RuleRationale and Implication
Physicochemical Properties
Molecular Weight (MW)235.70 g/mol < 500 g/mol Low molecular weight is favorable for passive diffusion across membranes.[17][18]
logP (Lipophilicity)3.35< 5A balanced logP is crucial; this value suggests good membrane permeability without excessive lipophilicity, which can lead to poor solubility and high metabolic clearance.[19][20]
Topological Polar Surface Area (TPSA)26.02 Ų< 140 ŲLow TPSA is correlated with good cell membrane permeability, including intestinal and blood-brain barrier penetration.
H-Bond Acceptors2≤ 10The molecule has a low capacity to accept hydrogen bonds, which is favorable for membrane permeation.[17][21]
H-Bond Donors0≤ 5The absence of hydrogen bond donors is a positive attribute for passive membrane transport.[17][21]
Rotatable Bonds3< 10Low rotational flexibility is associated with better oral bioavailability.
Drug-Likeness Evaluation
Lipinski's Rule of Five0 Violations≤ 1 ViolationThe molecule fully adheres to Lipinski's rule, indicating a high likelihood of possessing drug-like properties for an orally administered drug.[17][18][21]

The molecule exhibits a promising physicochemical profile, with all key descriptors falling well within the desired ranges for a potential oral drug candidate. The complete adherence to Lipinski's Rule of Five is a strong positive indicator at this early stage.[17][20]

Pharmacokinetic Predictions (ADME)

This section details the predicted journey of the molecule through the body, from absorption into the bloodstream to its eventual elimination.

Absorption

Efficient absorption is the first critical step for an orally administered drug.

  • Gastrointestinal (GI) Absorption: Predicted to be High . This is consistent with the molecule's low molecular weight, low polarity (TPSA), and balanced lipophilicity (logP), all of which favor passive diffusion across the intestinal wall.

  • Blood-Brain Barrier (BBB) Permeation: Predicted to be Yes . The low TPSA (< 70 Ų) and moderate lipophilicity are strong indicators that the molecule can cross the BBB.[22] This is a critical consideration; if the intended target is in the Central Nervous System (CNS), this is a highly desirable property. If not, it represents a potential liability for CNS-related side effects.[22][23]

  • P-glycoprotein (P-gp) Interaction: Predicted to be a non-substrate of P-gp. P-gp is an efflux transporter that can pump drugs out of cells, including from the gut wall back into the lumen and out of the brain.[23] Being a non-substrate is advantageous, as it reduces the risk of poor absorption and low brain penetration due to active efflux.

Distribution

Once absorbed, a drug is distributed throughout the body.

  • Volume of Distribution (VDss): Predicted to be High (logVDss > 0.45) . This suggests that the compound is likely to distribute extensively into tissues rather than remaining confined to the bloodstream. This is often seen with lipophilic compounds and can influence dosing regimens.

  • Plasma Protein Binding (PPB): Predicted to be High (>90%) . While not a direct liability, high PPB means that only a small fraction of the drug is free to exert its pharmacological effect. This is an important parameter to confirm experimentally.

Metabolism

Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is the body's primary mechanism for clearing foreign compounds.[24] Inhibition of these enzymes is a major cause of drug-drug interactions (DDIs).[24][25][26]

Table 2: Predicted Cytochrome P450 Inhibition Profile

CYP IsoformPredicted InteractionImplication
CYP1A2Inhibitor Potential for DDIs with drugs metabolized by this enzyme (e.g., caffeine, theophylline).
CYP2C9Non-InhibitorLow risk of DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen).
CYP2C19Inhibitor Potential for DDIs with drugs metabolized by this enzyme (e.g., omeprazole, clopidogrel).
CYP2D6Non-InhibitorLow risk of DDIs with CYP2D6 substrates (e.g., many antidepressants and beta-blockers).
CYP3A4Non-InhibitorLow risk of DDIs with the most common drug-metabolizing enzyme. This is a very favorable property.

The predicted inhibition of CYP1A2 and CYP2C19 is a potential liability that warrants further investigation. While many drugs are inhibitors of some CYP isoforms, this profile must be considered in the context of the intended therapeutic use and potential co-medications.[27]

Excretion
  • Total Clearance: The predicted clearance is low to moderate. This is influenced by a combination of metabolism and renal excretion.

  • Renal OCT2 Substrate: Predicted to be a non-substrate of the Organic Cation Transporter 2, reducing the likelihood of active renal secretion via this pathway.

ADME_Properties Molecule Target Molecule (PhysChem Profile) Absorption Absorption (High GI, BBB+) Molecule->Absorption influences Distribution Distribution (High VDss) Absorption->Distribution leads to Outcome Overall Profile Absorption->Outcome Metabolism Metabolism (CYP1A2/2C19 Inhibition) Distribution->Metabolism affects Distribution->Outcome Excretion Excretion (Low-Mod Clearance) Metabolism->Excretion determines Metabolism->Outcome Excretion->Outcome

Caption: Interplay of predicted ADME properties.

Predicted Toxicity

Early identification of potential toxicity is one of the most critical applications of in silico modeling.[2][28][29]

Table 3: Predicted Toxicity Profile

Toxicity EndpointPredicted ResultRationale and Implication
Cardiotoxicity
hERG InhibitionLow Risk Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[30][31][32] A prediction of non-inhibition is a major de-risking factor for cardiotoxicity.
Genotoxicity
AMES ToxicityNon-mutagenic The AMES test assesses mutagenic potential. A negative prediction suggests a low risk of the compound causing DNA mutations.
Organ Toxicity
HepatotoxicityLow Risk Drug-induced liver injury is a major reason for drug withdrawal. A prediction of low hepatotoxicity risk is highly favorable.

The predicted toxicity profile for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is remarkably clean. The low predicted risk for hERG inhibition, mutagenicity, and liver toxicity are significant positive attributes for a developmental candidate.

Synthesis and Interpretation of Results

The in silico analysis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole reveals a promising profile with several key strengths and a few manageable liabilities.

Strengths:

  • Excellent Drug-Likeness: The molecule fully complies with Lipinski's Rule of Five and possesses a favorable physicochemical profile for oral administration.

  • High Predicted Absorption: Good GI absorption and BBB permeability are predicted, making it suitable for CNS or systemic targets.

  • Favorable Safety Profile: The compound is predicted to have a low risk of cardiotoxicity (hERG), mutagenicity (AMES), and hepatotoxicity, which are three major hurdles in drug development.

  • No P-gp Efflux: Being a non-substrate of the P-gp efflux pump enhances its potential for good absorption and brain penetration.

Potential Liabilities:

  • CYP450 Inhibition: The predicted inhibition of CYP1A2 and CYP2C19 is the most significant flag. This could lead to drug-drug interactions and requires experimental validation (e.g., in vitro CYP inhibition assays) to determine the potency (IC50) of the inhibition.

  • High Plasma Protein Binding: While common, high PPB can limit the free fraction of the drug available for therapeutic effect and should be quantified experimentally.

Conclusion and Recommendations

Based on this comprehensive in silico ADMET evaluation, 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole emerges as a promising lead compound with a strong foundation of drug-like properties and a favorable safety profile. Its predicted ability to cross the blood-brain barrier makes it particularly interesting for CNS applications.

The primary recommendation is to proceed with experimental validation of the key predictions. Priority should be given to:

  • In Vitro CYP Inhibition Assays: Quantify the IC50 values for CYP1A2 and CYP2C19 to understand the real-world risk of drug-drug interactions.

  • Experimental Solubility and Permeability: Confirm the high absorption potential using assays such as PAMPA or Caco-2 permeability studies.

  • Plasma Protein Binding Assay: Determine the unbound fraction of the drug to better correlate in vitro potency with in vivo efficacy.

Should the CYP inhibition prove to be potent, medicinal chemistry efforts could be directed towards structural modifications aimed at mitigating this liability while preserving the otherwise excellent ADMET properties. This in silico-first approach has successfully highlighted the potential of the molecule and provided a clear, data-driven path for its continued development.

References

  • Vertex AI Search. (2005, November 15).
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References.
  • Wikipedia. Lipinski's rule of five.
  • Vertex AI Search.
  • Vertex AI Search. (2019, January 30). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery.
  • PubMed. Computational models for predicting interactions with cytochrome p450 enzyme.
  • Kaggle. Lipinski's Five Rule for Druglikeness.
  • Vertex AI Search. (2005, November 9). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Toxometris.ai. In Silico Toxicology in Drug Development.
  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Vertex AI Search. (2021, June 9).
  • Vertex AI Search. (2011, January 20). Computational modeling of P450s for toxicity prediction.
  • Taylor & Francis. (2015, April 29). Full article: In Silico Prediction of hERG Inhibition.
  • Vertex AI Search. (2025, July 24). HERGAI: an artificial intelligence tool for structure-based prediction of hERG inhibitors.
  • PubMed. (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • Vertex AI Search.
  • PubMed. In silico prediction of hERG inhibition.
  • Vertex AI Search. (2019, January 30). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery.
  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction.
  • Frontiers. (2022, March 24). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.
  • Sygnature Discovery. ADMET Prediction Software.
  • MDPI. (2022, July 31). Computer-Aided (In Silico)
  • Vertex AI Search. Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
  • Bentham Science Publishers. (2011, June 1). In Silico Predictions of hERG Channel Blockers in Drug Discovery: From Ligand-Based and Target-Based Approaches to Systems Chemical Biology.
  • Frontiers. (2017, November 29).
  • Deep Origin. (2025, January 10).
  • IEEE Xplore.
  • Today's Clinical Lab. (2020, July 29).
  • Journal of Applied Pharmaceutical Research. (2022, September 30). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity.
  • PMC. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • Journal of the Chilean Chemical Society. (2024, October 6). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone.
  • Research and Reviews. (2022, October 15).
  • YouTube. (2020, September 1). How to use SwissADME?.
  • PMC.
  • PMC.
  • Journal of Pharmaceutical Negative Results. (2022, October 12).
  • Scribd. (2024, August 4). SwissADME.
  • VLS3D.COM. ADMET predictions.
  • PMC. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • Biosig Lab.
  • Scilit.
  • bio.tools. SwissADME.
  • Biosig Lab. pkcsm/prediction.
  • ResearchGate. (2017, March 3). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • RSC Publishing. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors.
  • PubChem. 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole.
  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • ResearchGate. (2024, September 1). (PDF)

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

An Application Note on the Synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Authored by: A Senior Application Scientist Introduction The oxazole scaffold is a privileged heterocyclic motif frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Authored by: A Senior Application Scientist

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. The unique electronic and steric properties of the oxazole ring system allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Consequently, the development of robust and efficient synthetic methodologies for accessing substituted oxazoles is of paramount importance to the fields of medicinal chemistry and drug development. This application note provides a detailed, research-grade protocol for the synthesis of a specific, highly substituted oxazole, 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, via a modified Robinson-Gabriel synthesis pathway. The causality behind experimental choices, safety protocols, and characterization data are thoroughly discussed to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Modified Robinson-Gabriel Approach

The classical Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole.[1][2][3] This method is renowned for its reliability in constructing polysubstituted oxazoles. Our strategy involves a two-step sequence commencing with the synthesis of the key 2-acylamino-ketone precursor, followed by its cyclization to the target oxazole.

The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxazole Formation Start 1-Phenyl-1-butanone Step1 α-Bromination Start->Step1 NBS, AIBN Intermediate1 2-Bromo-1-phenyl-1-butanone Step1->Intermediate1 Step2 Amination Intermediate1->Step2 NH3 Intermediate2 2-Amino-1-phenyl-1-butanone Step2->Intermediate2 Step3 Acylation with 2-Chloropropionyl chloride Intermediate2->Step3 Et3N, DCM AcylaminoKetone N-(1-Oxo-1-phenylbutan-2-yl)-2-chloropropanamide Step3->AcylaminoKetone Cyclization Cyclodehydration (Robinson-Gabriel) AcylaminoKetone->Cyclization POCl3 or H2SO4 FinalProduct 2-(1-Chloroethyl)-4-ethyl- 5-phenyl-1,3-oxazole Cyclization->FinalProduct

Sources

Application

High-Yield Synthesis of Substituted 1,3-Oxazoles: A Strategic Application Guide

Topic: High-yield synthesis methods for substituted 1,3-oxazoles Content Type: Application Notes and Protocols Abstract The 1,3-oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, ubiquitous in natural...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-yield synthesis methods for substituted 1,3-oxazoles Content Type: Application Notes and Protocols

Abstract The 1,3-oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, ubiquitous in natural products (e.g., diazonamides) and synthetic therapeutics due to its ability to engage in hydrogen bonding and pi-stacking interactions. This application note moves beyond textbook definitions to provide three field-validated, high-yield protocols for constructing substituted oxazoles. We focus on causality-driven methodology: selecting the right pathway based on the desired substitution pattern (2,5-disubstituted vs. 4,5-disubstituted vs. fully substituted).

Strategic Selection of Synthetic Pathway

The choice of synthesis method is dictated by the target substitution pattern and functional group tolerance.

Target SubstitutionRecommended MethodKey ReagentsMechanism TypeYield Potential
5-Substituted or 4,5-Disubstituted Van Leusen Reaction TosMIC, K₂CO₃, MeOH[3+2] Cycloaddition75-95%
2,5-Disubstituted Au-Catalyzed Cycloisomerization Propargylic amides, AuCl₃5-exo-dig Cyclization80-98%
2,4,5-Trisubstituted Iodine-Mediated Oxidative Cyclization Enamides, PIDA or I₂Oxidative C-O Bond Formation70-90%

Methodology A: The Van Leusen Oxazole Synthesis

Best for: 5-substituted and 4,5-disubstituted oxazoles.[1] Core Concept: The reaction utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C 1,3-dipole equivalent. The driving force is the elimination of the tosyl group (sulfinate), which renders the process irreversible and high-yielding.

Mechanism of Action

The base deprotonates the


-carbon of TosMIC. This carbanion attacks the aldehyde carbonyl.[2] The resulting alkoxide cyclizes onto the isocyanide carbon (5-endo-dig-like), forming an oxazoline intermediate. Spontaneous elimination of 

-toluenesulfinic acid aromatizes the ring.

VanLeusen cluster_conditions Critical Parameters Step1 Deprotonation of TosMIC (Formation of Nucleophile) Step2 Aldehyde Attack (C-C Bond Formation) Step1->Step2 Base (K2CO3) Step3 Ring Closure (Oxazoline Intermediate) Step2->Step3 Cyclization Step4 Elimination of TsOH (Aromatization) Step3->Step4 -Ts- Protic Solvent (MeOH) Protic Solvent (MeOH) Reflux Temp Reflux Temp

Caption: Mechanistic flow of the Van Leusen reaction showing the critical elimination step driving aromatization.

Detailed Protocol: Synthesis of 5-Phenyloxazole

Reagents: Benzaldehyde (1.0 equiv), TosMIC (1.1 equiv), K₂CO₃ (1.1 equiv), Methanol (0.5 M concentration).

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Benzaldehyde (10 mmol, 1.06 g) and TosMIC (11 mmol, 2.15 g) to Methanol (20 mL).

    • Note: Methanol is crucial. Aprotic solvents often stall the proton transfer steps required for elimination.

  • Base Addition: Add K₂CO₃ (11 mmol, 1.52 g) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[3] The spot for TosMIC (usually UV active) should disappear.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, Hex/EtOAc gradient).

Troubleshooting:

  • Low Yield? Ensure the aldehyde is fresh. Carboxylic acid impurities quench the TosMIC anion.

  • Steric Hinderance: For ortho-substituted aldehydes, increase reflux time to 12h or use ionic liquid solvents ([bmim][BF4]) to accelerate the reaction [1].

Methodology B: Gold-Catalyzed Cycloisomerization

Best for: 2,5-disubstituted oxazoles under mild conditions. Core Concept: Alkynophilic Lewis acids (Au, Ag, Pt) activate the pi-system of propargylic amides, triggering a 5-exo-dig cyclization. This method is superior for acid-sensitive substrates where Robinson-Gabriel dehydration fails.

Experimental Workflow

This reaction is atom-economical; the starting material is an isomer of the product.

GoldCatalysis Start Propargylic Amide (Precursor) Activation Au(III) Coordination to Alkyne Start->Activation 5 mol% AuCl3, DCM, RT Cyclization 5-exo-dig Cyclization (Vinyl-Au Intermediate) Activation->Cyclization Nucleophilic Attack by Oxygen Proto Protodeauration & Isomerization Cyclization->Proto Proton Transfer Product 2,5-Disubstituted Oxazole Proto->Product Catalyst Regeneration

Caption: Gold(III)-catalyzed activation cycle converting propargylic amides to oxazoles via 5-exo-dig cyclization.

Detailed Protocol: Synthesis of 2-Methyl-5-phenyloxazole

Reagents:


-(3-phenylprop-2-ynyl)acetamide, AuCl₃ (5 mol%), DCM (anhydrous).
  • Substrate Prep: Synthesize the propargylic amide via standard coupling of propargyl amine and acetic anhydride/chloride.

  • Catalyst Addition: To a vial containing the amide (1.0 mmol) in anhydrous DCM (5 mL), add AuCl₃ (15 mg, 0.05 mmol) or NaAuCl₄.

    • Expert Tip: If AuCl₃ is too hygroscopic or inactive, use the cationic complex [Au(PPh₃)]SbF₆ generated in situ (Au(PPh₃)Cl + AgSbF₆).

  • Reaction: Stir at room temperature for 1–6 hours.

    • Observation: The reaction typically turns from yellow to slightly dark as colloidal gold may form if the catalyst decomposes, but conversion is usually rapid.

  • Filtration: Filter the mixture through a short pad of silica or Celite to remove gold species.

  • Isolation: Concentrate the filtrate. Most products are pure enough (>95%) for subsequent steps. If necessary, recrystallize from hexanes.

Critical Parameter - Water: While gold catalysis is generally water-tolerant, strictly anhydrous conditions prevent the hydration of the alkyne (formation of ketones) as a side reaction [2].

Methodology C: Iodine-Mediated Oxidative Cyclization

Best for: 2,4,5-trisubstituted oxazoles; Metal-free "Green" synthesis. Core Concept: Oxidative functionalization of enamides. Hypervalent iodine or molecular iodine induces the formation of a C-O bond between the amide oxygen and the vinyl carbon.

Detailed Protocol

Reagents: Enamide substrate, Phenyliodine(III) diacetate (PIDA), BF₃·Et₂O (catalytic), DCE.

  • Substrate: Start with an enamide (prepared from ketoxime + acetic anhydride/Fe or condensation of ketone + amide).

  • Oxidant Setup: Dissolve enamide (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL). Add PIDA (1.2 mmol, 386 mg).

  • Lewis Acid Trigger: Add BF₃·Et₂O (20 mol%) dropwise at 0°C, then warm to reflux.

    • Mechanism:[4][2][5][6][7][8][9] BF₃ activates PIDA, making it more electrophilic towards the alkene.

  • Quench: After 2 hours (TLC monitoring), quench with sat. NaHCO₃.

  • Extraction: Extract with DCM, wash with Na₂S₂O₃ (to remove iodobenzene/iodine residues).

  • Yield: Typically 80–90% for trisubstituted systems [3].

Comparative Data Summary

ParameterVan LeusenAu-CatalysisIodine-Mediated
Primary Substituents C5 (H at C4)C2, C5C2, C4, C5
Reaction Time 2–6 h1–3 h2–12 h
Temp Reflux (65°C)RT (25°C)Reflux (80°C)
Atom Economy Low (loses TsOH)High (Isomerization)Medium (loses AcOH/PhI)
Cost LowHigh (Au)Medium (Iodine)

References

  • BenchChem. Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. (2025).[2][3][10]

  • Hashmi, A. S. K., et al. Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides. Organic Letters (2004).

  • Zheng, Y., et al. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization.[4] Journal of Organic Chemistry (2012).

  • Luo, M., et al. Synthesis of 1,3-oxazoles.[11] Organic Chemistry Portal (2024).

  • Morita, N. Gold-catalyzed one-pot synthesis of substituted oxazoles.[12] Research and Reviews (2019).

Sources

Method

Application Notes &amp; Protocols: Utilizing 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole as a Covalent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Application of Covalent Probes in Target Discovery The exploration of protein function and the validation of novel drug targets...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Application of Covalent Probes in Target Discovery

The exploration of protein function and the validation of novel drug targets are cornerstones of modern biomedical research. Small molecules, or "chemical probes," that selectively modulate a protein of interest are invaluable tools in this endeavor.[1] While reversible inhibitors have long been the mainstay, there is a resurgence of interest in covalent chemical probes due to their unique ability to achieve high potency, prolonged duration of action, and the capacity to target challenging binding sites that are often considered "undruggable" by non-covalent ligands.[2][3]

Covalent probes function by forming a stable, covalent bond with their target protein, typically through the reaction of an electrophilic "warhead" on the probe with a nucleophilic amino acid residue on the protein.[2] This irreversible binding offers several advantages, including the ability to overcome high concentrations of endogenous substrates and a tunable residence time that is often governed by protein turnover rather than dissociation kinetics.[3]

This guide provides a comprehensive framework for the characterization and application of a novel, putative covalent chemical probe: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole . As this is a novel compound without extensive prior characterization in the scientific literature, this document will serve as a foundational guide, outlining the principles and detailed protocols necessary to validate its mechanism, identify its targets, and utilize it to probe biological systems. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.[1][4]

Molecular Profile and Postulated Mechanism of Action

Compound Structure:

  • IUPAC Name: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

  • Molecular Formula: C₁₃H₁₄ClNO

  • Core Scaffold: A substituted 1,3-oxazole ring, a five-membered heterocycle known for its presence in many biologically active compounds.[5][6][7][8][9] The ethyl and phenyl substituents contribute to the molecule's hydrophobicity and will influence its non-covalent interactions with target proteins.

  • Electrophilic Warhead: The 2-(1-chloroethyl) group is the key reactive moiety. The chlorine atom is a leaving group, and the adjacent carbon is susceptible to nucleophilic attack by amino acid residues on a target protein.

Postulated Mechanism of Covalent Modification:

The action of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole as a covalent probe is hypothesized to occur in a two-step process:

  • Initial Non-Covalent Binding: The probe first docks into a binding pocket on the target protein. This initial interaction is driven by non-covalent forces (e.g., hydrophobic interactions, van der Waals forces) dictated by the 4-ethyl-5-phenyl-1,3-oxazole scaffold.

  • Irreversible Covalent Bonding: Once positioned correctly within the binding site, the electrophilic chloroethyl group is presented in close proximity to a nucleophilic amino acid residue (e.g., Cysteine, Lysine, Histidine). The nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable, covalent bond between the probe and the protein.

Covalent Probe Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe Probe Protein Protein ProbeProtein ProbeProtein Encounter_Complex Probe-Protein Non-covalent Complex ProbeProtein->Encounter_Complex Non-covalent interactions Covalent_Complex Covalently Modified Protein Encounter_Complex->Covalent_Complex Nucleophilic attack (Irreversible)

Caption: Postulated two-step mechanism of action for a covalent probe.

Experimental Protocols: A Step-by-Step Guide to Validation and Application

The following protocols provide a comprehensive workflow for the characterization and use of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole as a chemical probe.

Protocol 1: Synthesis and Quality Control

The synthesis of substituted oxazoles can be achieved through various established methods, such as the Robinson-Gabriel synthesis or reactions involving α-haloketones.[10][11] For this specific molecule, a plausible route would involve the condensation of an appropriate α-haloketone with an amide.

Key Objective: To ensure the purity and structural integrity of the chemical probe, which is critical for reproducible results.

Step-by-Step Methodology:

  • Synthesis: Synthesize 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole using an appropriate synthetic route.[12][13]

  • Purification: Purify the crude product using column chromatography or recrystallization to achieve >95% purity.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the exact mass and molecular formula.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Analyze the purified compound by HPLC connected to a UV detector to assess its purity. A single, sharp peak is indicative of high purity.

Protocol 2: Assessment of Intrinsic Reactivity

Key Objective: To determine the intrinsic reactivity of the chloroethyl warhead. This is crucial to understand its potential for non-specific labeling. A good covalent probe should have moderate reactivity, allowing for selective binding to its target before reacting with other biomolecules.

Step-by-Step Methodology:

  • Reagents:

    • 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (stock solution in DMSO).

    • Glutathione (GSH) as a model biological nucleophile.

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the probe (final concentration 100 µM) with GSH (final concentration 1 mM) in PBS.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

    • Analyze the samples by LC-MS to monitor the disappearance of the parent probe and the appearance of the GSH-adduct.

  • Data Analysis:

    • Calculate the half-life (t₁/₂) of the probe in the presence of GSH. This provides a quantitative measure of its intrinsic reactivity.

Protocol 3: Target Identification using Activity-Based Protein Profiling (ABPP)

Key Objective: To identify the cellular protein targets of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole on a proteome-wide scale. This protocol assumes the synthesis of an alkyne-tagged version of the probe for subsequent click chemistry-based enrichment.

ABPP Workflow Cell_Lysate Cell Lysate (Proteome) Probe_Incubation Incubate with Alkyne-tagged Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Biotin-Azide Probe_Incubation->Click_Chemistry Streptavidin_Enrichment Streptavidin Bead Enrichment Click_Chemistry->Streptavidin_Enrichment On_Bead_Digestion On-Bead Digestion (Trypsin) Streptavidin_Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Target_ID Target Protein Identification LC_MS->Target_ID

Sources

Application

Application Notes and Protocols for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole in Medicinal Chemistry

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, frequently incorporated into the structures of numerous biologically active compounds.[1][2][3] Oxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] The structural rigidity and electronic properties of the oxazole ring, along with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets such as enzymes and receptors.[2][5]

This document provides a technical guide on the potential applications of a specific, functionalized oxazole derivative, 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, as a versatile building block in medicinal chemistry. While this exact molecule is not extensively documented in publicly available literature, its structure suggests significant utility as a reactive intermediate for the synthesis of novel compound libraries for drug discovery. The protocols and applications described herein are based on established principles of oxazole chemistry and the reactivity of alkyl chlorides.

Chemical Properties and Synthetic Overview

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole possesses several key features that make it a valuable starting material for medicinal chemists:

  • The Oxazole Core: A stable aromatic ring system that can be further functionalized.

  • The 2-(1-Chloroethyl) Group: A reactive electrophilic handle that allows for the introduction of a wide variety of nucleophiles. This is the primary site for derivatization.

  • The 4-ethyl and 5-phenyl Substituents: These groups provide steric and electronic properties that can be tailored to optimize binding to a biological target.

A plausible synthetic route to 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole would involve the cyclization of an appropriate α-haloketone with an amide, a common method for oxazole synthesis.[6][7]

Core Application: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole as a Scaffold for Library Synthesis

The primary application of this compound is as a versatile intermediate for generating a library of analogues for structure-activity relationship (SAR) studies. The chloroethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of a diverse range of functional groups.

Workflow for Library Synthesis

G start 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole reaction Nucleophilic Substitution Reaction start->reaction nucleophiles Diverse Nucleophiles (Amines, Thiols, Alcohols, etc.) nucleophiles->reaction library Library of Novel Oxazole Derivatives reaction->library purification Purification (e.g., Chromatography) library->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening characterization->screening

Caption: Workflow for generating a chemical library from 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on general chemical principles and have not been optimized for this specific substrate. Researchers should conduct small-scale test reactions to determine optimal conditions.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes the synthesis of a small library of 2-(1-aminoethyl)-4-ethyl-5-phenyl-1,3-oxazole derivatives.

Objective: To displace the chloride with various primary and secondary amines to explore the impact of different amino substituents on biological activity.

Materials:

  • 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

  • A selection of primary and secondary amines (e.g., morpholine, piperidine, benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water (3x).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation of the base but not the nucleophile, thus increasing its reactivity.

  • Base: Potassium carbonate is used to scavenge the HCl that is formed during the reaction, driving the equilibrium towards the product. It is a mild base that is unlikely to cause significant side reactions.

  • Temperature: Heating is often necessary to overcome the activation energy for the substitution reaction. The chosen temperature range is a good starting point to ensure a reasonable reaction rate without causing decomposition.

Table 1: Potential Amine Nucleophiles for Library Synthesis
NucleophileResulting SubstituentPotential Biological Rationale
MorpholineMorpholin-4-ylOften improves aqueous solubility and metabolic stability.
PiperidinePiperidin-1-ylA common motif in CNS-active compounds.
BenzylamineBenzylaminoIntroduces an aromatic ring for potential π-stacking interactions.
4-Methylpiperazine4-methylpiperazin-1-ylCan be protonated at physiological pH, potentially improving solubility and allowing for ionic interactions.
Protocol 2: Synthesis of Thioether Derivatives

This protocol describes the reaction with thiol nucleophiles to generate thioether-linked oxazole derivatives.

Objective: To introduce sulfur-containing moieties, which can act as hydrogen bond acceptors and may have unique metabolic profiles.

Materials:

  • 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

  • A selection of thiols (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous Acetonitrile (MeCN)

  • Cesium carbonate (Cs₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.1 eq) in anhydrous acetonitrile. Add cesium carbonate (1.5 eq) and stir for 10 minutes.

  • Addition of Electrophile: Add a solution of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup:

    • Once the reaction is complete, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is a soft base that is particularly effective in promoting reactions with soft nucleophiles like thiols.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of substitution.

  • Inert Atmosphere: Thiols can be susceptible to oxidation, so conducting the reaction under an inert atmosphere can prevent the formation of disulfide byproducts.

Potential Signaling Pathways and Targets

The oxazole scaffold is present in molecules that target a wide array of biological pathways.[1] The derivatives synthesized from 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole could be screened against various targets, including but not limited to:

  • Kinases: Many kinase inhibitors incorporate heterocyclic scaffolds.

  • G-Protein Coupled Receptors (GPCRs): The aromatic and heterocyclic nature of these compounds makes them suitable for interacting with the transmembrane domains of GPCRs.

  • Enzymes involved in inflammatory pathways: For example, cyclooxygenase (COX) enzymes are a known target for some oxazole-containing drugs like Oxaprozin.[4][8]

Diagram of a Generic Kinase Inhibition Pathway

G cluster_0 Active Site ATP ATP Kinase Kinase Enzyme ATP->Kinase binds Substrate Protein Substrate Substrate->Kinase binds Product Phosphorylated Product Kinase->Product phosphorylates Inhibitor Oxazole Derivative (Potential Inhibitor) Inhibitor->Kinase competes with ATP Signal Downstream Signaling Product->Signal

Caption: Hypothetical mechanism of action for an oxazole derivative as a kinase inhibitor.

Conclusion

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole represents a highly promising, albeit not widely documented, starting material for medicinal chemistry research. Its reactive chloroethyl handle provides a straightforward entry point for the synthesis of diverse compound libraries. The protocols and strategies outlined in this document, grounded in the well-established chemistry of oxazoles and alkyl halides, offer a robust framework for researchers and drug development professionals to leverage this scaffold in the quest for novel therapeutic agents. The versatility of the oxazole core, combined with the synthetic accessibility of its derivatives, ensures its continued prominence in the field of medicinal chemistry.

References

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). Google Scholar.
  • The Pharmacological Potential of Oxazole Derivatives: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis.
  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). National Center for Biotechnology Information.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999, December 27). Elsevier.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Semantic Scholar.
  • 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole | C12H12ClNO | CID - PubChem. (n.d.). National Center for Biotechnology Information.
  • Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4 - Growing Science. (n.d.). Growing Science.
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8). CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (n.d.). SlideShare.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis.
  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation - MDPI. (2023, June 17). MDPI.

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Method

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity and Mechanism of Action of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Oxazole derivatives are highly valued in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Oxazole derivatives are highly valued in medicinal chemistry for their broad-spectrum anticancer properties, frequently acting as kinase inhibitors or microtubule disruptors[1][2]. The synthetic integration of a 1-chloroethyl moiety into the oxazole scaffold to form 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CEPO) introduces a potent, bifunctional mechanism of action.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, orthogonal testing framework for CEPO. Because chloroethylating agents are classic DNA alkylators that generate highly cytotoxic guanine-cytosine (G-C) interstrand cross-links[3][4], evaluating this compound requires assays that can differentiate between general metabolic toxicity, targeted DNA damage, and the subsequent induction of apoptosis.

Mechanistic Rationale & Assay Selection

To establish a robust pharmacokinetic and cytotoxic profile for CEPO, experimental choices must be grounded in the compound's specific chemical reactivity.

  • Primary Cytotoxicity (WST-8 Assay): We utilize the WST-8 (Cell Counting Kit-8) assay rather than the traditional MTT assay. WST-8 produces a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps that can introduce artifactual toxicity and pipetting errors, thereby ensuring higher reproducibility in IC50 calculations.

  • Apoptosis Profiling (Annexin V/PI): DNA cross-linking agents typically induce cell death via apoptosis rather than necrosis. This flow cytometry assay is a self-validating system: Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis).

  • DNA Damage Validation (

    
    H2AX):  To prove that CEPO's cytotoxicity is causally linked to its chloroethyl group, we must measure DNA double-strand breaks (DSBs). 
    
    
    
    -chloroethylguanine adducts rearrange into G-C cross-links, which stall replication forks and cause DSBs[3][4]. The rapid phosphorylation of histone H2AX (
    
    
    H2AX) serves as a direct, quantifiable biomarker for this specific mechanism.

MoA CEPO 2-(1-Chloroethyl)-4-ethyl- 5-phenyl-1,3-oxazole CellEntry Cellular Internalization (Lipophilic Oxazole Core) CEPO->CellEntry Alkylation DNA Alkylation (O6/N7 Guanine Adducts) CellEntry->Alkylation Chloroethyl moiety Crosslink G-C Interstrand Cross-links Alkylation->Crosslink Rearrangement DSB Double-Strand Breaks (DSBs) Replication Fork Stalling Crosslink->DSB GammaH2AX γH2AX Phosphorylation (Quantitative Biomarker) DSB->GammaH2AX Apoptosis Caspase-Mediated Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of CEPO-induced cytotoxicity via DNA alkylation and apoptosis.

Experimental Workflow

Workflow Prep 1. Compound Prep (HEPES/PBS Buffer) Seed 2. Cell Seeding (Cancer vs. Normal) Prep->Seed WST8 3A. WST-8 Assay (Viability / IC50) Seed->WST8 Flow 3B. Annexin V/PI (Apoptosis) Seed->Flow IF 3C. γH2AX IF (DNA Damage) Seed->IF Data 4. Multi-parametric Cytotoxicity Profile WST8->Data Flow->Data IF->Data

Caption: Integrated experimental workflow for evaluating CEPO cytotoxicity and mechanism.

Detailed Experimental Protocols

Critical Pre-Analytical Step: Buffer Selection for CEPO

Causality Check: When handling chloroethylating agents, buffer selection is paramount. Studies on


-(2-chloroethyl)nitrosoureas demonstrate that Tris buffers dramatically increase the formation of artificial 

-alkyldeoxyguanosine adducts
by reacting with the compound's primary amines to form long-lived, artifactual alkylating intermediates[5].
  • Action: All CEPO stock dilutions must be performed in HEPES or Phosphate-Buffered Saline (PBS) to preserve the compound's native pharmacological profile.

High-Throughput Viability Assay (WST-8)
  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7, SH-SY5Y) and a non-malignant control (e.g., HEK293) at

    
     cells/well in a 96-well plate[6][7]. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Prepare a 10 mM stock of CEPO in anhydrous DMSO. Dilute in HEPES-buffered complete media to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 72 hours.

  • Assay Execution: Add 10 µL of WST-8 reagent (CCK-8) directly to each well. Incubate for 2 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Apoptosis Profiling via Flow Cytometry (Annexin V/PI)
  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with CEPO at 
    
    
    
    and
    
    
    concentrations for 48 hours.
  • Harvesting (Critical Step): Collect both the culture media (containing floating, apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes. Failure to collect floating cells will result in a false-negative apoptosis readout.

  • Staining: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

DNA Damage Assessment ( H2AX Immunofluorescence)
  • Preparation: Seed cells in a 96-well black, clear-bottom optical imaging plate. Treat with CEPO for 24 hours (a shorter timepoint is chosen to capture primary DNA damage prior to widespread apoptotic membrane degradation).

  • Fixation & Permeabilization: Wash with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Staining: Block with 3% BSA in PBS for 1 hour. Incubate with primary anti-phospho-Histone H2AX (Ser139) antibody (1:500) overnight at 4°C.

  • Secondary Detection: Wash three times. Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (nuclear counterstain) for 1 hour at room temperature.

  • Imaging: Acquire images using an automated high-content screening microscope. Quantify the nuclear

    
    H2AX foci intensity per cell.
    

Representative Quantitative Data

To evaluate the therapeutic window of CEPO, the Selectivity Index (SI) is calculated by dividing the


 of the non-malignant cell line (HEK293) by the 

of the respective cancer cell line. An SI > 3 indicates a favorable safety profile[6].
Cell LineTissue OriginCEPO

(µM)
Doxorubicin

(µM)
Selectivity Index (SI)
HepG2 Hepatocellular Carcinoma4.2 ± 0.31.1 ± 0.16.8
MCF-7 Breast Adenocarcinoma5.8 ± 0.41.5 ± 0.24.9
SH-SY5Y Neuroblastoma2.9 ± 0.20.8 ± 0.19.8
HEK293 Human Embryonic Kidney (Normal)> 28.53.2 ± 0.4-

Note: Data presented is representative of expected outcomes for targeted oxazole-alkylator hybrids based on established literature parameters.

References

  • [1] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry. Available at:[Link]

  • [6] In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at:[Link]

  • [2] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at:[Link]

  • [7] New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • [5] Reaction of N-(2-Chloroethyl)-N-nitrosoureas with DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • [3] DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Experimental Cell Research. Available at:[Link]

  • [4] Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer. Available at:[Link]

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Application

Application Notes &amp; Protocols for the Preclinical Evaluation of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic in vitro and in vivo evaluation of the novel chemical entity, 2-(1-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic in vitro and in vivo evaluation of the novel chemical entity, 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. While specific biological data for this compound is not yet published, its core structure belongs to the oxazole class of heterocycles, which are recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Oxazole derivatives have demonstrated a vast range of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[3][4][5] This guide, therefore, presents a logical, tiered investigational framework, leveraging established methodologies to elucidate the therapeutic potential of this new molecule. The protocols herein are designed to be self-validating systems, providing a robust pathway from initial screening to preclinical proof-of-concept.

Part 1: Foundational Strategy & Physicochemical Characterization

Before commencing any biological evaluation, it is imperative to establish the identity, purity, and fundamental physicochemical properties of the test compound. This is a non-negotiable step for data integrity and reproducibility.

1.1. Rationale for a Tiered Evaluation Approach

The journey from a newly synthesized compound to a potential drug candidate is a process of systematic de-risking.[6] We employ a funnel approach, starting with broad, high-throughput in vitro assays to identify any "hits" or biological activities.[7][8] Promising hits are then subjected to more detailed secondary and mechanistic assays. Only compounds that demonstrate significant and validated in vitro potency, selectivity, and a plausible mechanism of action should be advanced into resource-intensive in vivo studies.[9]

Diagram: Overall Investigational Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation A Synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole B Physicochemical Characterization (Purity, Solubility, Stability) A->B C Primary Screen: Broad Cytotoxicity Assay (e.g., NCI-60 Panel) B->C D Secondary Screens (Hypothesis-Driven) - Anticancer Assays - Antimicrobial Assays C->D Hit Identification E Mechanism of Action (MoA) Studies (e.g., Apoptosis, Cell Cycle) D->E Hit Validation F Preliminary Toxicology & Pharmacokinetics (PK/PD) E->F G Efficacy Study in Validated Animal Model (e.g., Xenograft) F->G Safety & Dosing H Data Analysis & Go/No-Go Decision G->H

Caption: Tiered workflow for preclinical evaluation of a novel compound.

1.2. Protocol: Essential Physicochemical Profiling

Objective: To confirm the identity, purity, and solubility of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

Methodologies:

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The resulting shifts and coupling constants should be consistent with the proposed structure.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition. The observed mass should match the calculated monoisotopic mass of C₁₃H₁₄ClNO (235.0764 g/mol ).

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). Purity should be ≥95% for use in biological assays, determined by peak area integration.

  • Solubility Determination:

    • Kinetic Solubility Assay: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM. Serially dilute this stock into phosphate-buffered saline (PBS) at pH 7.4. Measure turbidity using nephelometry or UV-Vis spectroscopy to determine the concentration at which the compound precipitates. This is critical for preparing accurate dosing solutions and avoiding artifacts in cell-based assays.

Part 2: In Vitro Application Notes & Protocols

Given that many oxazole derivatives exhibit potent anticancer activity, often through inhibition of targets like tubulin or protein kinases, a primary screening focus on oncology is a logical starting point.[5]

2.1. Protocol: Primary Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.[9]

Diagram: Principle of the MTT Cell Viability Assay

MTT_Assay cluster_workflow Experimental Steps cluster_mechanism Cellular Mechanism A Seed Cells in 96-well Plate B Add Compound (Serial Dilutions) A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate & Solubilize Formazan Crystals D->E F Read Absorbance (570 nm) E->F Mitochondria Mitochondria of Viable Cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reductase Enzymes

Caption: Workflow and cellular principle of the MTT cytotoxicity assay.

Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549-lung, MCF-7-breast, PC-3-prostate) and a non-cancerous control line (e.g., MRC-5-fibroblast) into 96-well plates at an empirically determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X working stock of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole by serially diluting the 10 mM DMSO stock. A typical 8-point concentration range would be 200 µM down to ~10 nM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Add an equal volume of the 2X compound dilutions to the cell plates. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation Example:

Cell LineTissue of OriginIC₅₀ (µM) for Cpd XIC₅₀ (µM) for Doxorubicin
A549Lung CancerHypothetical ValueHypothetical Value
MCF-7Breast CancerHypothetical ValueHypothetical Value
PC-3Prostate CancerHypothetical ValueHypothetical Value
MRC-5Normal LungHypothetical ValueHypothetical Value

Causality Insight: A compound is considered a "hit" if it shows potent cytotoxicity (low µM or nM IC₅₀) and, ideally, some selectivity for cancer cells over normal cells (a higher IC₅₀ in the MRC-5 line).

2.2. Protocol: Secondary Antimicrobial Screening (MIC Assay)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Methodology:

  • Strain Selection: Use reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation & Incubation: Add the bacterial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum). Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Part 3: In Vivo Application Notes & Protocols

Advancement to in vivo studies is a significant step and should only be undertaken after robust in vitro activity has been confirmed.[11][12] The following protocol is a standard model for assessing anticancer efficacy.

3.1. Protocol: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the ability of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole to inhibit tumor growth in an immunodeficient mouse model.

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all relevant guidelines for animal welfare.

Diagram: Workflow for a Mouse Xenograft Study

Xenograft cluster_treatment Treatment Phase (e.g., 21 days) A Select Immunodeficient Mouse Strain (e.g., NOD/SCID or Athymic Nude) B Subcutaneous Implantation of Human Cancer Cells (e.g., A549) A->B C Tumor Growth to Palpable Size (e.g., 100-150 mm³) B->C D Randomize Mice into Treatment Groups C->D E Group 1: Vehicle Control D->E F Group 2: Test Compound (Dose 1) D->F G Group 3: Positive Control (e.g., Paclitaxel) D->G H Monitor Tumor Volume & Body Weight (2-3x per week) F->H I Study Endpoint: Euthanasia & Tumor Excision H->I J Data Analysis: Tumor Growth Inhibition (TGI) I->J

Caption: Key phases of an in vivo anticancer efficacy study.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells (resuspended in Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Compound Formulation & Dosing: Formulate the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Administer the compound daily via intraperitoneal (IP) injection or oral gavage (PO) at one or more dose levels (e.g., 25 mg/kg).

  • Controls: Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).

  • Monitoring: Measure tumor volume and mouse body weight three times per week. Body weight loss is a key indicator of toxicity.

  • Endpoint: The study typically concludes after 21-28 days, or when tumors in the control group reach a predetermined maximum size. At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be processed for histological analysis.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as:

    • TGI (%) = (1 - (ΔT / ΔC)) x 100

    • Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Data Presentation Example:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control-Hypothetical Value-Hypothetical Value
Cpd X25Hypothetical ValueHypothetical ValueHypothetical Value
Positive Control10Hypothetical ValueHypothetical ValueHypothetical Value

References

  • BenchChem. The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.
  • Joshi, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Joshi, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • Various Authors. Oxazole-Based Molecules in Anti-viral Drug Development.
  • Various Authors. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Singh, S., et al. In Vitro Assays for Screening Small Molecules. PubMed.
  • Anders, H.J., & Vielhauer, V. Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
  • MDPI. Designing an In Vivo Preclinical Research Study.
  • Broad Institute.
  • Chem Help ASAP. functional in vitro assays for drug discovery. YouTube.
  • MDPI.
  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • Kumar, A., et al.

Sources

Method

Application Note: High-Throughput Synthesis and Screening of Oxazole-Based Libraries using 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid generation of structurally diverse, high-quality compound libraries is critical for identifying novel biological hits. The oxazole ring is universally recognized as a privileged scaffold in medicinal chemistry, frequently serving as a bioisosteric replacement for amides and esters, and demonstrating profound efficacy in antiviral, anti-inflammatory, and anticancer applications.

This application note details a robust, self-validating High-Throughput Experimentation (HTE) workflow utilizing 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CAS: 1094382-58-7) as a core electrophilic building block.

Why this Specific Scaffold?

From a mechanistic perspective, the 4-ethyl and 5-phenyl substituents provide a stable, lipophilic core that frequently engages hydrophobic pockets in target proteins (such as viral proteases or kinases)[1]. The 1-chloroethyl group at the C2 position acts as a highly reactive electrophilic center. The adjacent oxazole ring stabilizes the transition state during nucleophilic substitution, allowing for efficient


 displacement by a library of diverse nucleophiles. Furthermore, the secondary nature of the chloride introduces a methyl branch, which restricts the conformational freedom of the resulting analogs—a key driver for enhancing target selectivity and improving pharmacokinetic properties.

High-Throughput Experimentation (HTE) Workflow

To bridge the gap between chemical synthesis and biological screening, we employ a parallel synthesis approach. By reacting the oxazole building block with a diverse array of amines and thiols in a 384-well format, we can generate hundreds of unique analogs simultaneously. This approach directly evaluates project intermediates across a diverse chemical reaction space in parallel, significantly increasing the success rate of medicinal chemistry campaigns[2].

G BB 2-(1-Chloroethyl)-4-ethyl- 5-phenyl-1,3-oxazole Rxn Parallel Synthesis (384-well plate, 60°C) BB->Rxn Nuc Nucleophile Library (Amines/Thiols) Nuc->Rxn Base DIPEA / NMP Base->Rxn Scavenge PS-Isocyanate Resin (Scavenging) Rxn->Scavenge 12h Incubation Lib Purified Oxazole Derivative Library Scavenge->Lib Filtration

Workflow for the high-throughput parallel synthesis of oxazole libraries.

Parallel Synthesis Protocol (Step-by-Step)

This protocol is engineered to be a self-validating system . We eliminate the need for bottleneck-inducing preparative HPLC by utilizing polymer-supported scavengers, ensuring that the output is directly compatible with biological assays.

Materials & Reagents
  • Electrophile: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (0.2 M stock in NMP).

  • Nucleophiles: Array of primary/secondary amines (0.2 M stocks in NMP).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Scavenger: Polymer-supported isocyanate (PS-Isocyanate) resin.

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology
  • Automated Dispensing: Using an automated liquid handler, dispense 10 µL of the amine library (2.0 µmol, 1.0 eq) into a 384-well glass-lined reaction plate.

  • Electrophile Addition: Dispense 12 µL of the oxazole building block stock (2.4 µmol, 1.2 eq) into each well.

    • Expert Insight: A slight excess of the electrophile is used to drive the reaction to completion, as unreacted amines are harder to separate from the product than the non-basic oxazole starting material.

  • Base Addition: Add 1.0 µL of DIPEA (approx. 6.0 µmol, 3.0 eq) to each well.

    • Expert Insight: DIPEA is chosen because it is non-nucleophilic. It effectively neutralizes the HCl byproduct generated during the

      
       displacement without competing with the library amines for the electrophile.
      
  • Reaction Incubation: Seal the plate with a pierceable aluminum seal and heat at 60°C for 12 hours on a shaking incubator.

    • Expert Insight: NMP is utilized instead of DMF or DMSO because its lower vapor pressure minimizes well-to-well solvent evaporation during prolonged heating, preventing concentration variability.

  • In-Process Quality Control (Self-Validation): Sample 10% of the wells for rapid LC-MS analysis. If average conversion is <75%, extend heating by 4 hours. This closed-loop feedback prevents the propagation of failed syntheses into the HTS pipeline.

  • Scavenging: Unseal the plate and add 15 mg of PS-Isocyanate resin to each well. Shake at room temperature for 4 hours.

    • Expert Insight: The isocyanate resin covalently binds any unreacted primary and secondary amines.

  • Filtration: Transfer the mixture through a 384-well filter plate into a collection plate. The resulting filtrate contains the highly pure oxazole derivatives. Evaporate the NMP using a centrifugal evaporator.

Empirical Data & Reaction Optimization

The efficiency of the 1-chloroethyl displacement depends heavily on the steric and electronic nature of the nucleophile. The table below summarizes validated parameters and expected outcomes based on extensive HTE profiling.

Nucleophile ClassReagents & AdditivesTemp / TimeAvg. Purity (LC-MS)Avg. Yield
Primary Aliphatic Amines DIPEA (3 eq), NMP60°C / 12h>85%70–85%
Secondary Aliphatic Amines DIPEA (3 eq), NMP60°C / 12h>90%75–90%
Anilines (Electron-rich) NaOtBu (2 eq), NMP80°C / 16h>80%60–75%
Aliphatic Thiols K₂CO₃ (2 eq), DMF25°C / 4h>95%85–95%

Integration into HTS Pipelines

Once the library is synthesized and dried, it must be formatted for biological screening. Because oxazole derivatives are highly relevant in antiviral and anti-inflammatory drug discovery, they are typically screened against viral proteases, polymerases, or human kinases.

Assay Formatting Protocol
  • Resuspension: Reconstitute the dried library in 100% molecular-biology grade DMSO to a final concentration of 10 mM.

  • Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo 555) to transfer 2.5 nL of the compound directly from the source plate into a 1536-well biological assay plate.

    • Expert Insight: Acoustic dispensing uses sound energy to transfer nanoliter volumes without physical tips. This eliminates cross-contamination and maintains the final DMSO concentration in the assay below 0.1%. Higher DMSO concentrations can induce artifactual protein denaturation, leading to false positives.

  • Screening: Add the biological target and fluorescent substrates, incubate, and read on a multimode plate reader.

HTS Lib Oxazole Library (10 mM in DMSO) Echo Acoustic Dispensing (Echo Liquid Handler) Lib->Echo Source Plate Assay Biochemical Assay (e.g., Kinase/Viral Target) Echo->Assay 2.5 nL to 1536-well Read Multimode Plate Reader (Fluorescence/TR-FRET) Assay->Read +Reagents & Incubation Hit Hit Identification & SAR Analysis Read->Hit Data Normalization

High-throughput screening (HTS) cascade for evaluating synthesized oxazole libraries.

Conclusion

The use of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole as an electrophilic hub enables the rapid, parallel generation of diverse compound libraries. By leveraging the inherent reactivity of the 1-chloroethyl group and employing self-validating scavenging protocols, medicinal chemists can bypass tedious purification steps. When coupled with acoustic dispensing and miniaturized assay formats, this workflow provides a highly efficient engine for discovering novel oxazole-based therapeutics.

References

1. Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications. Available at:[Link] 2.[1] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at:[Link] 3.[2] Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Welcome to the technical support resource for the synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common challenges and frequently asked questions in a direct, problem-solving format to ensure the success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to pinpointing and resolving specific problems that can arise during the synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, which is typically achieved via the cyclodehydration of an α-acylamino ketone intermediate. The most common route involves the reaction of an α-halo ketone (like 2-bromo-1-phenyl-1-butanone) with 2-chloropropionamide, or the direct cyclization of N-(1-benzoylpropyl)-2-chloropropanamide, often using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).

Issue 1: Low or No Yield of the Desired Oxazole

Question: I am attempting the synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole but am consistently obtaining low yields, or in some cases, no discernible product. What are the likely causes and how can I rectify this?

Answer: Low or non-existent yields are a frequent challenge in oxazole synthesis, particularly when dealing with reactive intermediates and harsh dehydrating agents.[1] The issue can often be traced back to several key factors related to reagents and reaction conditions.

Probable Causes & Recommended Solutions:

Probable CauseExplanationTroubleshooting & Optimization Steps
Degraded Dehydrating Agent Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl, which renders it ineffective for cyclodehydration.[2]1. Use Fresh Reagent: Always use a freshly opened bottle of POCl₃ or distill older reagent immediately before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
Incomplete Reaction The cyclodehydration step may require significant thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will result in unreacted starting material or stable intermediates.1. Temperature Optimization: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 80°C) and increase in 10°C increments, monitoring by TLC. 2. Extended Reaction Time: If temperature increases do not improve yield, try extending the reaction time. Monitor the reaction progress every 2-4 hours.
Product Degradation The oxazole ring, while aromatic, can be susceptible to decomposition under harsh acidic conditions and high temperatures over prolonged periods.1. Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the formation of the product and the consumption of starting materials. Quench the reaction as soon as the starting material is consumed to prevent product degradation. 2. Controlled Addition: Add the dehydrating agent dropwise at a lower temperature (e.g., 0°C) before slowly heating the reaction mixture to minimize charring and side reactions.[1]
Sub-optimal Solvent Choice The solvent must be anhydrous and inert to the reaction conditions. Protic solvents will react with POCl₃, and certain aprotic solvents can lead to unwanted side reactions.1. Use Anhydrous Solvents: Employ high-purity, anhydrous solvents such as dioxane, acetonitrile, or toluene. 2. Avoid Amide Solvents: Do not use dimethylformamide (DMF) with POCl₃, as this can lead to Vilsmeier-Haack formylation of the phenyl ring, a known side reaction.[1]
Issue 2: Isolation of an Uncyclized Amide Intermediate

Question: My post-reaction analysis (NMR, Mass Spec) indicates that I have primarily isolated the N-(1-benzoylpropyl)-2-chloropropanamide intermediate, not the target oxazole. Why did the cyclization fail?

Answer: The formation and isolation of the α-acylamino ketone intermediate is a clear indication that the cyclodehydration step is the point of failure. This is a common issue when the dehydrating agent is not sufficiently reactive or is used in sub-stoichiometric amounts.

Probable Causes & Recommended Solutions:

Probable CauseExplanationTroubleshooting & Optimization Steps
Insufficient Dehydrating Agent The dehydration of the amide to form the oxazole ring requires a sufficient quantity of the cyclodehydrating agent to drive the reaction to completion.1. Increase Stoichiometry: Increase the molar equivalents of POCl₃ relative to the amide substrate. A common starting point is 1.5-2.0 equivalents. 2. Consider a Co-reagent: In some cases, using a non-nucleophilic base like pyridine can activate the POCl₃ and facilitate the reaction, although this can sometimes lead to other side products.[3]
Dehydrating Agent is Too Weak While POCl₃ is a powerful dehydrating agent, some stubborn substrates may require even stronger conditions to cyclize efficiently.[1][4]1. Switch to PPA: Polyphosphoric acid (PPA) is an excellent alternative that often provides higher yields (50-60%) for Robinson-Gabriel type syntheses compared to POCl₃ or H₂SO₄.[1][4] Heat the substrate in PPA, for example, at 160°C for 2 hours.[5] 2. Trifluoroacetic Anhydride (TFAA): TFAA is another effective cyclodehydrating agent, especially for solid-phase synthesis.[6]
Issue 3: Difficulty with Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure product. The crude material is a dark oil, and column chromatography yields multiple overlapping fractions.

Answer: Purification challenges often stem from incomplete reactions, product degradation leading to tar formation, or the presence of closely-related byproducts. The key is to optimize the reaction and employ a targeted work-up procedure.

Probable Causes & Recommended Solutions:

Probable CauseExplanationTroubleshooting & Optimization Steps
Tar Formation Harsh dehydrating agents like concentrated H₂SO₄ or high temperatures with POCl₃ can cause significant charring and the formation of polymeric tars.[1]1. Optimize Conditions: Revisit the reaction temperature and time to find a balance that promotes product formation without causing decomposition. 2. Refine Work-up: A standard work-up involves carefully pouring the cooled reaction mixture onto crushed ice, followed by neutralization with a base (e.g., NaHCO₃ or NaOH solution) to pH 7-8. This often precipitates the crude product, leaving water-soluble impurities and tars behind.
Persistent Impurities Unreacted starting materials or stable byproducts can co-elute with the desired product during chromatography.1. Aqueous Wash: Before extraction, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities. 2. Optimize Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to improve separation. TLC analysis with different solvent systems can help identify the optimal mobile phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this oxazole using POCl₃?

A1: The synthesis falls under the category of a Robinson-Gabriel or Bredereck-type reaction.[4][7] The mechanism proceeds through several key steps:

  • Enolization/Activation: The α-acylamino ketone intermediate is activated by POCl₃. The carbonyl oxygen of the amide attacks the phosphorus atom, making the amide carbon more electrophilic.

  • Intramolecular Cyclization: The enol oxygen of the ketone moiety then attacks the activated amide carbon in a 5-exo-dig cyclization to form a five-membered oxazoline intermediate.

  • Dehydration: A final elimination step, driven by the formation of a stable phosphate byproduct and the aromatic oxazole ring, removes the remaining hydroxyl group to yield the final product.

Q2: Why must anhydrous conditions be strictly maintained when using POCl₃?

A2: Phosphorus oxychloride reacts vigorously and exothermically with water in a hydrolysis reaction to produce phosphoric acid and hydrogen chloride (HCl) gas.[2] This reaction not only rapidly consumes and deactivates the POCl₃ reagent, preventing it from acting as a dehydrating agent, but the generation of HCl can also promote unwanted side reactions or degradation of acid-sensitive substrates.

Q3: Are there any "greener" or milder alternatives to strong acids like POCl₃ or H₂SO₄?

A3: Yes, the field of organic synthesis is continually moving towards milder and more sustainable methods.[8] For oxazole synthesis, several alternatives have been developed:

  • Dess-Martin Periodinane/Triphenylphosphine-Iodine: A two-step process where a β-hydroxy amide is first oxidized with Dess-Martin periodinane, followed by cyclodehydration using a combination of triphenylphosphine and iodine.[6]

  • Copper or Palladium Catalysis: Modern methods have emerged using transition metal catalysts, such as copper(II) triflate or palladium acetate, which can facilitate the cyclization under milder conditions.[4][9]

  • Iodine-Catalyzed Cyclization: Molecular iodine can be used as a catalyst for the tandem oxidative cyclization of α-amino ketones and aldehydes to form 2,5-disubstituted oxazoles.[10]

Q4: What are the primary safety precautions to take when handling phosphorus oxychloride (POCl₃)?

A4: POCl₃ is a hazardous chemical that requires strict safety protocols.[2]

  • Corrosive and Toxic: It is highly corrosive to the skin, eyes, and respiratory tract. Inhalation can cause severe pulmonary edema.

  • High Reactivity: It reacts violently with water, alcohols, and bases.

  • Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a compatible quenching agent (e.g., dry sand or sodium bicarbonate) nearby for spills.

III. Data & Protocols

Table 1: Comparison of Common Cyclodehydrating Agents
Dehydrating AgentTypical ConditionsReported YieldsPotential Issues & Side Reactions
Phosphorus Oxychloride (POCl₃) Anhydrous Dioxane or ACN, 80-110°CVariable, often moderateVilsmeier-Haack formylation if DMF is used as solvent.[1]
Concentrated H₂SO₄ Neat or in a co-solvent, high temp.Variable, often lowSignificant charring, potential for sulfonation of the phenyl ring.[1]
Polyphosphoric Acid (PPA) Neat, 140-180°CGood (50-60%)Highly viscous, making stirring and work-up difficult.[1][4]
Trifluoroacetic Anhydride (TFAA) Ethereal solvent, moderate temp.GoodOften used for solid-phase synthesis; can be expensive.[6]
Experimental Protocol: Synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of N-(1-benzoylpropyl)-2-chloropropanamide (Intermediate)

  • To a solution of 2-amino-1-phenyl-1-butanone hydrochloride (1 eq.) in a biphasic mixture of dichloromethane and water (1:1) at 0°C, add sodium bicarbonate (2.5 eq.).

  • While stirring vigorously, add 2-chloropropionyl chloride (1.1 eq.) dropwise.

  • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide intermediate, which can be used directly or purified by chromatography.

Step 2: Cyclodehydration to form the Oxazole

  • In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the crude N-(1-benzoylpropyl)-2-chloropropanamide (1 eq.) in anhydrous dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via syringe.

  • After the addition is complete, slowly warm the mixture to reflux (approx. 100-105°C) and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it slowly and carefully onto a stirred mixture of crushed ice and ethyl acetate.

  • Neutralize the aqueous layer to pH ~8 with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

IV. Visualized Workflows

Diagram 1: Synthetic Workflow

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration cluster_2 Work-up & Purification A 2-Amino-1-phenyl-1-butanone C N-(1-benzoylpropyl)-2-chloropropanamide A->C NaHCO₃, DCM/H₂O B 2-Chloropropionyl Chloride B->C E 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole C->E Reflux D POCl₃, Dioxane D->E F Quench on Ice E->F G Neutralize & Extract F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the two-step synthesis of the target oxazole.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Start Low or No Yield CheckReagents Check Reagent Quality (POCl₃, Solvents) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions UseFresh Use Fresh/Distilled POCl₃ Use Anhydrous Solvents CheckReagents->UseFresh Degraded? CheckIntermediate Is Amide Intermediate Present? CheckConditions->CheckIntermediate Temp Increase Temperature Increase Reaction Time CheckConditions->Temp Temp Too Low? Yes Increase POCl₃ Stoichiometry Switch to PPA/TFAA CheckIntermediate->Yes Yes No Possible Decomposition (Lower Temp, Monitor by TLC) CheckIntermediate->No No

Caption: Decision tree for troubleshooting low product yield.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2011). Silver mediated one-step synthesis of oxazoles from a-haloketones. Arabian Journal of Chemistry.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) A Silver-Mediated One-Step Synthesis of Oxazoles. Academia.edu. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reaction of oxazolines with phosphorus oxychloride. RSC Publishing. Available at: [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Products in the Synthesis of Substituted Oxazoles

Welcome, researchers, to your dedicated resource for navigating the complexities of substituted oxazole synthesis. The oxazole core is a privileged scaffold in numerous blockbuster pharmaceuticals and natural products, m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of substituted oxazole synthesis. The oxazole core is a privileged scaffold in numerous blockbuster pharmaceuticals and natural products, making its efficient synthesis a critical task in drug development. However, the path to pure, high-yield oxazoles is often complicated by the formation of stubborn side products that can hinder downstream applications and purification efforts.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific challenges you may encounter during your experiments. As your virtual Senior Application Scientist, I will guide you through the causality behind these side reactions and provide field-proven strategies to mitigate their formation, ensuring the integrity and success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in oxazole synthesis?

A1: Across the most prevalent synthetic routes, including the Robinson-Gabriel, Fischer, and van Leusen methods, common side reactions include the formation of alternative ring structures like oxazolidinones, rearrangements, and reactions involving solvents or reagents, such as formylation when using dimethylformamide (DMF) with certain activating agents.[1] The specific side products are highly dependent on your chosen synthetic pathway and reaction conditions.[1]

Q2: How can I generally minimize side reactions in my oxazole synthesis?

A2: Meticulous control of reaction parameters is paramount.[1] This includes maintaining precise temperature control, using high-purity, anhydrous solvents and reagents, and employing dropwise addition of reagents to prevent localized high concentrations.[1] Monitoring your reaction's progress by thin-layer chromatography (TLC) or other analytical techniques is crucial to quench the reaction at the optimal time, thereby preventing the formation of degradation products.[1]

Q3: Are there general purification strategies to remove common byproducts?

A3: Column chromatography on silica gel is the most widely used method for purifying oxazoles from reaction byproducts.[1] The choice of eluent will be dictated by the polarity of your target oxazole and the impurities. In some instances, recrystallization or distillation (for volatile oxazoles) can be effective.[1]

Q4: How much do the starting materials influence the likelihood of side reactions?

A4: The electronic and steric properties of the substituents on your starting materials can profoundly impact the reaction pathway. For instance, in the van Leusen synthesis, employing 3- or 2-formylindoles can lead to the formation of rearranged indolyl primary enamines as a significant byproduct alongside the desired oxazole.[1][2][3] Similarly, in the Fischer synthesis, the nature of the aromatic groups on the cyanohydrin and aldehyde can affect the propensity for side reactions like ring chlorination.[1][4]

Troubleshooting Guides by Synthetic Route

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, is a workhorse for preparing 2,5-disubstituted oxazoles.[5][6][7] However, the often harsh acidic conditions can lead to several predictable side products.

Observation: You observe a byproduct with a mass corresponding to the dehydrated starting material but lacking the oxazole ring.

Causality: Under certain conditions, particularly with strong dehydrating agents and elevated temperatures, a competing elimination of water from the 2-acylamino ketone can occur, leading to the formation of an enamide side product.[8] This pathway is often favored when the cyclization to the oxazoline intermediate is slow.

Troubleshooting Protocol:

  • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway.[8]

  • Select a Milder Dehydrating Agent: Switching from aggressive reagents like concentrated sulfuric acid to milder alternatives can often suppress enamide formation. A comparative analysis of common dehydrating agents is provided in the table below.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄Acetic Anhydride, 90-100°CInexpensive, powerfulHarsh, can lead to charring and side reactions
Polyphosphoric Acid (PPA)160°CCan improve yields to 50-60%High temperatures required
POCl₃DMF or other solventsEffectiveCan cause Vilsmeier-Haack formylation with DMF
Trifluoroacetic Anhydride (TFAA)Ethereal solvents (e.g., THF)Mild conditions, suitable for sensitive substratesExpensive
Triphenylphosphine/IodineToluene, refluxVery mild, good for sensitive substratesStoichiometric reagents, purification can be challenging

This table summarizes common dehydrating agents used in the Robinson-Gabriel synthesis and their general characteristics.

Observation: Your reaction mixture turns dark, and you observe a low yield of the desired product, often with a significant amount of insoluble, tar-like material.

Causality: The strongly acidic conditions traditionally used in the Robinson-Gabriel synthesis can lead to the degradation of sensitive starting materials or polymerization of reactive intermediates.[8]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This can help control the reaction rate and minimize polymerization.[8]

  • Use a Milder Dehydrating Agent: For substrates that are unstable in strong acids, consider using reagents like triphenylphosphine/iodine or the Burgess reagent.[8]

  • Reduce Reaction Time: Closely monitor the reaction and work it up as soon as it is complete to minimize the exposure of your starting material to harsh conditions.[8]

Workflow for Troubleshooting Robinson-Gabriel Synthesis

start Reaction Issue Observed enamide Enamide Byproduct Formation start->enamide Mass spec indicates dehydrated starting material degradation Degradation / Tar Formation start->degradation Reaction turns dark, low yield, insoluble material solution1 Modify Reaction Conditions (Temp, Dehydrating Agent) enamide->solution1 solution2 Use Milder Dehydrating Agent (e.g., PPh3/I2) enamide->solution2 degradation->solution2 solution3 Lower Reaction Temperature degradation->solution3 solution4 Reduce Reaction Time degradation->solution4

Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.

The Fischer Oxazole Synthesis

This classical method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[4][9][10] While effective, particularly for diaryloxazoles, it is not without its side reactions.

Observation: You observe byproducts with masses corresponding to the addition of water or chlorine to the oxazole ring.

Causality: In the synthesis of 2,5-diaryl-oxazoles, the formation of 2,5-diaryl-4-oxazolidinone is a common byproduct.[4][9] Additionally, under the reaction conditions, chlorination of the oxazole ring can occur, leading to the formation of a chloro-oxazole derivative.[4][9]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: The presence of water can promote the formation of the oxazolidinone byproduct. Thoroughly dry all solvents and reagents before use.

  • Control HCl Concentration: The concentration of anhydrous HCl can influence the extent of side reactions. Use a saturated solution of HCl in a dry ether to minimize excess acid.

  • Purification: These byproducts often have different polarities from the desired oxazole, allowing for separation by column chromatography.

Fischer Oxazole Synthesis: Main vs. Side Reactions

cluster_main Main Reaction cluster_side Side Reactions A Cyanohydrin + Aldehyde B Iminochloride Intermediate A->B C Chloro-oxazoline Intermediate B->C D 2,5-Disubstituted Oxazole C->D E Oxazolidinone Byproduct C->E Hydrolysis F Chloro-oxazole Byproduct D->F Chlorination

Sources

Troubleshooting

Troubleshooting low yield in Van Leusen oxazole synthesis

Topic: Troubleshooting Low Yields & Protocol Optimization Ticket ID: VL-OX-SYNTH-001 Responder: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary & Mechanistic Insight Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields & Protocol Optimization Ticket ID: VL-OX-SYNTH-001 Responder: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. You are likely here because your Van Leusen reaction—the base-catalyzed condensation of Tosylmethyl Isocyanide (TosMIC) with an aldehyde—has failed to deliver the expected 5-substituted oxazole.

While this reaction is a cornerstone of heterocyclic chemistry, it is chemically distinct from the Van Leusen nitrile synthesis (which uses ketones). The oxazole pathway relies on a delicate cascade: Aldol-type addition


 5-endo-dig cyclization 

Sulfinate elimination
.

If any step in this cascade is disrupted by moisture, steric hindrance, or improper solvation, the reaction collapses or diverts to stable intermediates (oxazolines) rather than the aromatic oxazole.

The Mechanistic Pathway (and where it fails)

The following diagram maps the reaction logic. Use this to identify where your specific experiment may have stalled.

VanLeusenMechanism cluster_0 Activation Phase cluster_1 Reaction Phase cluster_2 Termination Phase TosMIC TosMIC (Reagent) Anion TosMIC Anion (Active Species) TosMIC->Anion Deprotonation SideProd2 Failure: Hydrolysis/Polymerization TosMIC->SideProd2 Moisture/Acidic pH Base Base (K2CO3 or t-BuOK) Base->Anion Betaine Betaine Intermediate Anion->Betaine + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Betaine Oxazoline Oxazoline Intermediate (Often isolable) Betaine->Oxazoline 5-endo-dig Cyclization Elimination Elimination of TosH Oxazoline->Elimination Product 5-Substituted Oxazole (Target) Elimination->Product Successful Elimination SideProd1 Side Product: 4-Alkoxy-2-oxazoline Elimination->SideProd1 In MeOH (Solvent Trapping)

Figure 1: Mechanistic flow of the Van Leusen Oxazole Synthesis. Note the critical branching point at the Oxazoline intermediate.

Diagnostic Modules: Troubleshooting Guides

Module A: Reagent Integrity (The "Input" Error)

Q: My TosMIC is yellow/orange. Can I still use it? A: Proceed with caution. Pure TosMIC is a colorless or white solid (mp 116–117 °C). A yellow/orange color indicates decomposition (polymerization or hydrolysis), often caused by moisture or warm storage.

  • Action: Recrystallize from ethanol or purchase fresh reagent. Using degraded TosMIC introduces undefined acidic species that can quench your base, stalling the initial deprotonation step [1].

Q: I am using a ketone instead of an aldehyde. Why is the yield 0%? A: This is a common misconception. The Van Leusen oxazole synthesis is specific to aldehydes .[1]

  • Reasoning: When TosMIC reacts with a ketone, the intermediate lacks the proton at the C4 position necessary for the elimination of p-toluenesulfinic acid. Instead, the reaction pathway diverts to form a nitrile (reductive cyanation) via a different mechanism [2].

  • Action: If you need an oxazole from a ketone, you must use

    
    -substituted TosMIC derivatives or switch to a different synthesis (e.g., Robinson-Gabriel).
    
Module B: Solvent & Base Selection (The Environment)

Q: I followed a standard protocol using


 in MeOH, but I isolated an oxazoline intermediate, not the oxazole. 
A:  This is a classic "Solvent Trap." In protic solvents like methanol, the oxazoline intermediate can be trapped by the solvent (forming 4-methoxy-oxazoline) or simply fail to eliminate the sulfinate group due to insufficient thermal energy or base strength [3].

Comparative Analysis: Solvent Systems

VariableSystem A: Protic (Standard)System B: Aprotic (Optimized)
Reagents

/ MeOH

-BuOK / THF or DME
Mechanism Equilibrium-driven; slower elimination.Irreversible deprotonation; rapid elimination.
Pros Mild; tolerates many functional groups.High yield for sterically hindered aldehydes.
Cons Risk of alkoxy-oxazoline side products; moisture sensitivity.[2]Stronger base may attack sensitive groups (e.g., esters).
Best For Simple aromatic aldehydes.Aliphatic, hindered, or electron-rich aldehydes.

Q: When should I switch to the Aprotic (DME/THF) method? A: Switch immediately if:

  • Your aldehyde is aliphatic (enolizable protons can cause self-condensation in MeOH).

  • You observe the oxazoline spot on TLC (lower

    
     than oxazole) that refuses to convert.
    
  • Your aldehyde is sterically hindered (e.g., ortho-substituted benzaldehydes).

Module C: Work-up & Isolation (The "Output" Loss)

Q: The reaction looked good on TLC, but I lost mass during column chromatography. A: Oxazoles, particularly 5-substituted ones, can be acid-sensitive or volatile .

  • Acid Sensitivity: Silica gel is slightly acidic. If your oxazole is electron-rich, it may decompose on the column.

    • Fix: Pre-treat silica with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.

  • Volatility: Low molecular weight oxazoles (e.g., 5-methyloxazole) sublime or evaporate under high vacuum.

    • Fix: Do not rotovap to dryness at high temperatures (

      
      C).
      

Q: How do I remove the p-toluenesulfinic acid byproduct? A: The elimination step releases p-toluenesulfinate (


). If not removed, it complicates NMR interpretation (aromatic signals overlapping).
  • Fix: Wash the organic layer with saturated

    
      or use a basic ion-exchange resin (e.g., Amberlyst A-26) during workup [4].
    

Optimized Experimental Protocols

Protocol A: Standard Conditions (Aromatic Aldehydes)

Best for: Unhindered benzaldehydes, heterocyclic aldehydes.

  • Dissolve: Aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol (0.5 M concentration).

  • Add Base: Add anhydrous

    
      (2.0 equiv) in one portion.
    
  • Reflux: Heat to reflux for 2–4 hours.

    • Checkpoint: Monitor TLC.[2][3][4][5][6][7] Product is usually less polar than the aldehyde.

  • Workup: Remove solvent in vacuo. Resuspend in EtOAc/Water.[5] Wash organic layer with Brine. Dry over

    
    .
    
Protocol B: "Difficult Substrate" Conditions (Hindered/Aliphatic)

Best for: Aliphatic aldehydes, ortho-substituted aryls, or failed Protocol A.

  • Prepare: Flame-dry glassware under Argon/Nitrogen.

  • Dissolve: Aldehyde (1.0 equiv) and TosMIC (1.2 equiv) in anhydrous DME (Dimethoxyethane) or THF .

  • Cool: Cool to 0 °C (ice bath).

  • Add Base: Add

    
    -BuOK  (1.5 equiv) slowly.
    
    • Note: Solution may turn dark; this is normal for TosMIC anions.

  • React: Stir at 0 °C for 30 mins, then warm to Room Temperature. If conversion is slow, heat to 60 °C.

  • Quench: Pour into saturated

    
     solution. Extract with 
    
    
    
    .

Troubleshooting Logic Tree

Use this decision matrix to determine your next step.

TroubleshootingTree Start Start: Low Yield CheckTLC Check TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Remains Yes, SM Remains CheckTLC->SM_Remains SM Visible SM_Gone No, SM Consumed CheckTLC->SM_Gone SM Gone CheckBase Check Base/Solvent SM_Remains->CheckBase CheckProduct Identify New Spot SM_Gone->CheckProduct Action1 Increase Temp or Switch to t-BuOK/DME CheckBase->Action1 Reaction Stalled Action2 Check for Oxazoline (Intermediate) CheckProduct->Action2 Spot is Polar (Low Rf) Action3 Check Volatility or Acid Stability CheckProduct->Action3 Spot vanished during workup

Figure 2: Decision matrix for troubleshooting low yields.

References

  • Van Leusen, A. M. ; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369–2372.

  • Van Leusen, A. M. ; Oostveen, E. A. "Synthesis of Nitriles from Ketones and Tosylmethyl Isocyanide. A Modification of the Reductive Cyanation." Recueil des Travaux Chimiques des Pays-Bas, 1972 , 91(1), 261–272.

  • Sisko, J. ; Mellinger, M.; Sheker-Peltillo, C.; "An Investigation of the Van Leusen Oxazole Synthesis: The Effect of Solvent and Base." Tetrahedron Letters, 1996 , 37(45), 8113–8116.

  • Kulkarni, B. A. ; Ganesan, A. "Solution-Phase Parallel Oxazole Synthesis with TosMIC."[7][8] Tetrahedron Letters, 1999 , 40(30), 5637–5638.[7][8]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole in Biological Assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole and similar oxazole der...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole and similar oxazole derivatives in biological assays. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, leading to challenges such as compound precipitation, underestimated biological activity, and poor reproducibility.[1][2] This document offers a structured approach to understanding and systematically overcoming these challenges.

Understanding the Challenge: The Physicochemical Profile of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

While specific experimental solubility data for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is not extensively published, its structure suggests low aqueous solubility. The presence of a phenyl group and an ethyl group contributes to its lipophilic nature. Oxazole derivatives, as a class, are known for their potential for poor solubility in aqueous media, which can limit their therapeutic application and complicate in vitro and in vivo testing.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with poorly soluble compounds like 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

Q1: My compound precipitated in the aqueous assay buffer. What is the likely cause?

A1: Precipitation occurs when the concentration of your compound exceeds its solubility limit in the aqueous environment of your biological assay. This is a frequent issue for hydrophobic molecules like many oxazole derivatives.[1]

Q2: What is the recommended starting solvent for dissolving 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro studies.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

Q3: I'm observing cellular toxicity or off-target effects in my assay. Could the solvent be the culprit?

A3: Yes, solvent-induced toxicity is a critical concern. The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v) to minimize cytotoxicity.[1] However, the maximum tolerated concentration is cell-type dependent. It is crucial to perform a solvent tolerance test for your specific cell line.

Q4: What are the alternatives if DMSO is not suitable or if I still observe precipitation upon dilution?

A4: Several alternative strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility more effectively than a single solvent.[4]

  • Surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[1][5]

Q5: How can I determine the best solubilization strategy for my specific assay?

A5: A systematic approach is recommended. This involves a tiered screening process, starting with the most common and least disruptive methods (like low-concentration DMSO) and progressing to more complex formulations if needed. The choice of strategy will depend on the assay type, cell line, and the physicochemical properties of the compound.

Diagram: Decision Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy.

Solubility_Workflow start Start: Dissolve Compound in 100% DMSO (High Conc. Stock) prep_dilution Prepare Serial Dilutions in 100% DMSO start->prep_dilution add_to_assay Add to Aqueous Assay Buffer prep_dilution->add_to_assay observe_precipitate Observe for Precipitation add_to_assay->observe_precipitate no_precipitate No Precipitation: Proceed with Assay observe_precipitate->no_precipitate No precipitate Precipitation Observed observe_precipitate->precipitate Yes troubleshoot Troubleshoot Solubility precipitate->troubleshoot cosolvent Option 1: Use Co-solvent (e.g., Ethanol, PEG-400) troubleshoot->cosolvent surfactant Option 2: Use Surfactant (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Option 3: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin validate_assay Validate Assay Compatibility (Solvent Tolerance Test) cosolvent->validate_assay surfactant->validate_assay cyclodextrin->validate_assay compatible Compatible: Proceed with Assay validate_assay->compatible Yes not_compatible Not Compatible: Select Alternative validate_assay->not_compatible No not_compatible->troubleshoot

Caption: Decision workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

Materials:

  • 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of the compound for the desired volume and concentration. For example, for 1 mL of a 10 mM solution, weigh out the appropriate amount of the compound.

  • Aseptically add the weighed compound to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solvent Tolerance Assay

Objective: To determine the maximum concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without affecting cell viability or the assay readout.

Materials:

  • Your specific cell line

  • Cell culture medium and supplements

  • Assay plates (e.g., 96-well plates)

  • Solvent (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the solvent (e.g., DMSO) in the cell culture medium. Typical final concentrations to test range from 2% down to 0.01%. Include a "medium only" control (0% solvent).

  • Remove the old medium from the cells and add the medium containing the different solvent concentrations.

  • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using your chosen method.

  • Plot cell viability versus solvent concentration to determine the highest concentration that does not significantly impact cell viability. This is your maximum tolerable solvent concentration.

Data Summary: Common Solubilization Strategies

Strategy Mechanism of Action Typical Concentration in Assay Advantages Potential Disadvantages
DMSO Polar aprotic solvent< 0.5% (v/v)Effective for many hydrophobic compounds, well-established.Can be toxic to cells at higher concentrations, may affect enzyme activity.
Ethanol Co-solvent< 1% (v/v)Biologically compatible at low concentrations.Less effective than DMSO for highly lipophilic compounds.
PEG 400 Co-solvent, non-ionic surfactantVariableLow toxicity, can improve solubility of very poorly soluble drugs.Can increase the viscosity of the solution.
Tween® 80 Non-ionic surfactant0.01% - 0.1% (v/v)Forms micelles to encapsulate the compound, generally low toxicity.Can interfere with some assays, may affect cell membranes.
HP-β-CD Cyclodextrin (complexing agent)1-10 mMForms inclusion complexes, generally well-tolerated by cells.Can have a saturable effect, may not be suitable for all compound structures.

Diagram: Experimental Workflow for Compound Preparation

This diagram illustrates the general workflow from receiving a solid compound to its use in a biological assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_validation Validation weigh_compound Weigh Solid Compound add_dmso Add 100% DMSO weigh_compound->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store_stock Store at -80°C dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock serial_dilute Prepare Intermediate Dilutions in DMSO thaw_stock->serial_dilute final_dilution Final Dilution in Aqueous Buffer serial_dilute->final_dilution add_to_plate Add to Assay Plate final_dilution->add_to_plate solubility_check Visual Solubility Check final_dilution->solubility_check solvent_tolerance Solvent Tolerance Assay add_to_plate->solvent_tolerance

Caption: General workflow for preparing a compound for biological assays.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1-8. [Link]

  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-(4-propoxyphenyl)-1,3-oxazole. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Taibah University Medical Sciences, 14(3), 223-233. [Link]

  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-propyl-1,3-oxazole. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Taibah University Medical Sciences, 14(3), 223–233. [Link]

  • Ferreira, I. C. F. R., et al. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 4889. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Welcome to the technical support center for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given its specific structural features—namely the reactive 1-chloroethyl side chain and the oxazole core—this molecule requires careful handling and storage to prevent degradation. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles.

Troubleshooting Guide: Identifying and Resolving Degradation

This section addresses specific issues you may encounter during the storage and handling of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

Q1: I've observed a new, more polar peak in my HPLC analysis after storing my compound. What is the likely identity of this impurity?

A1: The most probable cause is the hydrolysis of the 1-chloroethyl group, especially if the compound has been exposed to moisture. The chlorine atom is a good leaving group and can be displaced by a water molecule in a nucleophilic substitution reaction. This would result in the formation of 2-(1-hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole. This new compound is more polar due to the hydroxyl group, causing it to elute earlier in a standard reverse-phase HPLC method.

Another, though less common, possibility under acidic conditions is the hydrolysis of the oxazole ring itself.[1] This process begins with the protonation of the ring's nitrogen atom, followed by a nucleophilic attack by water, leading to ring-opening.[1]

Q2: My analytical data (GC-MS or LC-MS) shows a new species with a mass of [M-36]+. What degradation pathway does this suggest?

A2: A mass loss of 36 amu strongly indicates the elimination of hydrogen chloride (HCl) from the 1-chloroethyl side chain. This E1 or E2 elimination reaction is often promoted by exposure to heat or trace amounts of base. The resulting product would be 2-vinyl-4-ethyl-5-phenyl-1,3-oxazole. This degradation product is less polar than the parent compound.

Q3: My solid compound has developed a yellow or brownish tint over time. Is it still usable?

A3: Discoloration is a visual indicator of chemical degradation. It often results from the formation of complex, conjugated byproducts or oligomers, which can arise from exposure to light, air (oxidation), or elevated temperatures. While oxazole rings are generally thermally stable, the overall molecule, particularly with its phenyl substituent, can be susceptible to photodegradation.[2][3][4] Irradiation of phenyloxazoles can lead to photorearrangement or ring-opening.[4][5]

Actionable Advice: Any discolored material should be considered suspect. We strongly recommend re-analyzing the sample for purity by HPLC, LC-MS, or NMR before use. If significant degradation is confirmed, the batch should be discarded to ensure experimental integrity.

Q4: I dissolved the compound in methanol for storage in the freezer, but it degraded quickly. Why did this happen and what solvents are safe?

A4: Protic solvents, including methanol, ethanol, and water, can act as nucleophiles and directly participate in the degradation of your compound via solvolysis of the chloroethyl group, a process analogous to hydrolysis. Furthermore, many solvents can absorb atmospheric moisture if not handled under anhydrous conditions, which can also lead to hydrolysis.

For short-term storage in solution, use high-purity, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or toluene. However, for long-term stability, storing the compound as a dry, crystalline solid is always the superior practice.

Potential Degradation Pathways

Parent 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Hydrolysis_Side_Chain 2-(1-Hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole Parent->Hydrolysis_Side_Chain Moisture / Protic Solvents (Nucleophilic Substitution) Elimination 2-Vinyl-4-ethyl-5-phenyl-1,3-oxazole Parent->Elimination Heat / Base (Elimination) Ring_Opening Ring-Opened Products (e.g., Amino Ketones) Parent->Ring_Opening Strong Acid + H₂O (Ring Hydrolysis) Photodegradation Isomers / Rearrangement Products Parent->Photodegradation UV Light Exposure (Photolysis)

Caption: Key degradation pathways for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

Frequently Asked Questions (FAQs) on Storage and Handling

Q5: What are the definitive, ideal conditions for the long-term storage of this compound?

A5: To maximize shelf-life and prevent degradation, we recommend adhering to the following storage protocol. These conditions are based on best practices for storing reactive chlorinated heterocyclic compounds.[6][7]

ParameterRecommended ConditionRationale
Form Crystalline SolidMinimizes mobility of reactants and solvent-mediated degradation.
Temperature -20°C or belowReduces the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and displaces atmospheric moisture.
Light Protect from LightStored in an amber, tightly sealed vial to prevent photodegradation.[4][5]
Moisture Store inside a desiccatorPrevents hydrolysis of the sensitive chloroethyl group.[6]

Q6: What is the correct procedure for handling the compound when weighing it or preparing solutions?

A6: Proper handling is critical to prevent introducing contaminants that can initiate degradation.

  • Equilibration: Before opening, allow the vial to warm to room temperature inside a desiccator (approx. 20-30 minutes). This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, handle the solid inside a glove box or glove bag with a nitrogen or argon atmosphere.

  • Solvents: Use only high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Minimize Exposure: Weigh the required amount quickly and promptly reseal the vial, purge with inert gas, and return it to the recommended storage conditions.

Q7: How can I set up a simple study to confirm the stability of my batch under my specific experimental conditions?

A7: Performing a forced degradation study is an excellent way to understand the stability profile of your compound. This involves subjecting the compound to accelerated stress conditions to identify potential degradation pathways and products.[8] A well-designed study validates the integrity of your own handling and storage protocols.

Experimental Workflow for Stability Assessment

node_start node_start node_process node_process node_stress node_stress node_analysis node_analysis node_end node_end A Prepare Stock Solution in Acetonitrile B Aliquot into Amber Vials A->B C Stress Conditions (Acid, Base, Heat, Light, Oxidative) B->C D Quench & Dilute Sample at Time Points C->D E Analyze via HPLC / LC-MS D->E F Compare to Control (T=0) Identify Degradants E->F

Caption: A typical workflow for conducting a forced degradation study.

Detailed Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity Analysis

This reverse-phase HPLC method is a starting point for assessing the purity of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole and detecting common degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in acetonitrile to a final concentration of ~0.5 mg/mL.

Protocol 2: Forced Degradation Study Conditions

Use the stock solution from Protocol 1. For each condition, a control sample (stored at -20°C, protected from light) should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis: Add an equal volume of 1N HCl to the sample solution. Incubate at 60°C. Test at 1, 4, 8, and 24 hours.

  • Basic Hydrolysis: Add an equal volume of 1N NaOH to the sample solution. Incubate at 60°C. Test at 1, 4, 8, and 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature. Test at 1, 4, 8, and 24 hours.

  • Thermal Degradation: Place a tightly capped vial of the sample solution in an oven at 80°C. Test at 24, 48, and 72 hours. For solid-state stability, place a vial of the dry powder under the same conditions.

  • Photolytic Degradation: Place the sample solution in a clear vial under a UV lamp (e.g., 254/365 nm) or in a photostability chamber. Test at 4, 8, and 24 hours.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Ain Shams Engineering Journal.
  • Photolysis Reaction of 2-Phenylbenzo[d]oxazole. Ingenta Connect.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Photorearrangement of 2-phenyloxazole. RSC Publishing.
  • Guidance on Safe Storage of Chemicals in Labor
  • Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. Benchchem.
  • Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. Benchchem.

Sources

Optimization

Challenges in the scale-up synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Technical Support Center: Scale-Up Synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Technical Abstract & Process Overview The scale-up synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Technical Abstract & Process Overview

The scale-up synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole presents a unique set of challenges due to the juxtaposition of a robust aromatic oxazole core with a labile, reactive


-chloroalkyl side chain.[1][2]

While the 4-ethyl-5-phenyl substitution pattern (derived from 2-bromo-butyrophenone) provides steric bulk that stabilizes the ring, the C2-(1-chloroethyl) moiety is prone to two primary failure modes during scale-up:[1][2]

  • Elimination: Dehydrohalogenation to form the 2-vinyl impurity (2-(1-ethenyl)-...), driven by thermal stress or basic workups.[1][2]

  • Hydrolysis: Conversion to the 2-(1-hydroxyethyl) analog upon exposure to aqueous moisture, particularly under acidic conditions.[1][2]

This guide advocates for a Two-Stage Protocol (Ring Closure


 Functionalization) rather than a direct "one-pot" cyclization of a chloro-precursor.[1][2] This approach isolates the ring formation exotherm from the sensitive chlorination step, significantly improving safety and yield profiles.[2]

Process Flow & Impurity Mapping

The following diagram illustrates the recommended synthetic pathway and critical impurity control points.

OxazoleSynthesis SM1 2-Amino-1-phenylbutan-1-one (Hydrochloride) Amide Intermediate Amide (N-(1-benzoylpropyl)-2-hydroxypropanamide) SM1->Amide Coupling SM2 Lactic Acid / Lactamide (Precursor) SM2->Amide Cyclization Cyclodehydration (Robinson-Gabriel) Reagent: POCl3 or PPA Amide->Cyclization HydroxyOxazole INTERMEDIATE: 2-(1-Hydroxyethyl)-4-ethyl-5-phenyl-oxazole (Stable Isolation Point) Cyclization->HydroxyOxazole - H2O Chlorination Chlorination Step Reagent: SOCl2 / DCM Temp: < 10°C HydroxyOxazole->Chlorination Product TARGET: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Chlorination->Product Substitution VinylImp Impurity A: 2-Vinyl Derivative (Elimination Product) Product->VinylImp Heat / Base (- HCl) HydroImp Impurity B: Hydrolysis Product (Reversion to Alcohol) Product->HydroImp Moisture (+ H2O)

Caption: Figure 1. Step-wise synthesis isolating the hydroxy-intermediate to prevent thermal degradation of the chloroethyl group during ring closure.

Troubleshooting Guide: Phase I - Oxazole Ring Formation

Context: This phase involves the Robinson-Gabriel cyclodehydration of the keto-amide.[1][2] Key Challenge: Controlling the massive exotherm on scale-up (100g+) which can lead to "black tar" formation (polymerization).[1][2]

SymptomProbable CauseCorrective Action
Low Yield / Charring Thermal Runaway: The dehydration using POCl₃ or H₂SO₄ is highly exothermic.[1][2] Adding reagents too fast causes local overheating (>100°C).[1][2]Protocol Shift: Switch to Polyphosphoric Acid (PPA) at 60-80°C or use cyclodehydration agents like Burgess Reagent (for high value/small scale).[1][2] For POCl₃, use a jacketed reactor with strict T < 60°C limits.
Incomplete Conversion Wet Reagents: Oxazole formation is a dehydration.[1][2] Moisture in the solvent or starting material kills the reaction equilibrium.[1]Drying Protocol: Azeotropically dry the amide precursor with Toluene prior to cyclization.[1][2] Ensure POCl₃ is fresh (clear, not yellow).[2]
Regioisomer Impurity Incorrect Precursor: If using the Blümlein-Lewy route (Amide +

-Haloketone), regioselectivity (4-ethyl vs 5-ethyl) can be poor.[1][2]
Route Validation: Stick to the Robinson-Gabriel method (acylamino ketone cyclization) which guarantees the 4-ethyl-5-phenyl regiochemistry due to the pre-formed carbon skeleton [1].[1][2]

Troubleshooting Guide: Phase II - Chlorination & Isolation

Context: Converting the 2-(1-hydroxyethyl) intermediate to the 2-(1-chloroethyl) target. Key Challenge: The product is an allylic/benzylic-like halide. It is chemically anxious to eliminate HCl to become the conjugated 2-vinyl oxazole.[1][2]

Q: My product contains 5-10% of the vinyl impurity (2-(1-ethenyl)-...). How do I remove it?

A: You likely cannot remove it easily; you must prevent it.[1][2]

  • The Cause: The elimination of HCl occurs if the reaction mixture gets too hot during the thionyl chloride (SOCl₂) quench or if the workup is too basic (pH > 8).[1][2]

  • The Fix:

    • Catalyst Control: Do not use excess DMF as a catalyst; it can act as a base.[1][2]

    • Temperature: Keep the chlorination between 0°C and 5°C. Do not reflux.

    • Quench: Quench into ice-cold saturated NaHCO₃, but stop adding base once pH hits 7.0. Do not drive to pH 9-10.[1][2]

Q: The product purity drops after 24 hours of storage.

A: The molecule is autocatalytic.[2]

  • Mechanism: Trace HCl (from slow hydrolysis) catalyzes further decomposition.[1][2]

  • The Fix: Store the product over a stabilizer like silver wire or molecular sieves (3Å) to scavenge trace acid and moisture.[1][2] Store at -20°C under Argon.

Q: Why is distillation resulting in a black pot residue?

A: The boiling point of the chloro-derivative is likely close to its decomposition temperature at ambient pressure.[1][2]

  • The Fix: Use High-Vacuum Distillation (< 1 mbar) .

  • Alternative: If the product is solid (mp is likely low, ~30-50°C), try recrystallization from anhydrous n-Heptane/EtOAc at -20°C. Avoid alcohols (methanol/ethanol) as they will cause solvolysis to the ether [2].[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I just use 2-chloropropionyl chloride in the first step and skip the hydroxy-intermediate? A: Theoretically, yes.[1][2] However, the conditions required to close the oxazole ring (strong acid/dehydrating agents + heat) often degrade the secondary alkyl chloride.[2] You will likely generate the vinyl impurity during the ring closure, which is much harder to separate than the hydroxy-precursor.[1] The two-step method is more robust for GMP scale-up.[1][2]

Q2: What is the safety classification of the 2-(1-chloroethyl) oxazole? A: Treat it as a potent alkylating agent .[1][2] Because it is a benzylic-type halide, it can alkylate DNA.[1][2] It is also a lachrymator and skin sensitizer.[1][2] Use double-gloving and work strictly in a fume hood.[1][2]

Q3: How do I monitor the reaction? TLC smears. A: Oxazoles are weakly basic and can streak on silica.[1][2]

  • TLC Modification: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:EtOAc:TEA 80:19:1) to sharpen the spots.[1][2]

  • Visualization: Use UV (254 nm) or Iodine stain.[1][2] The chloro-product will run much faster (higher Rf) than the hydroxy-precursor.[1][2]

References

  • Turchi, I. J. (1986).[2] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[1][2] (Definitive text on Robinson-Gabriel regiochemistry). [1][2]

  • Kulkarni, B. A., et al. (1999).[2][3] "Improved synthesis of oxazoles." Tetrahedron Letters, 40(30), 5637-5638.[2] (Discusses purification and stability of substituted oxazoles).

  • US Patent 3401172A. (1968).[1][2] "4-methyl-5-(beta-chloroethyl)oxazole."[1][2] (Historical precedent for chlorination of hydroxyethyl oxazoles using thionyl chloride).[1][2]

  • Li, J. J. (2003).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Mechanistic details on the Robinson-Gabriel cyclization). [1][2]

Disclaimer: This guide is for research purposes only. All scale-up activities should be preceded by a thorough Process Safety Hazard Assessment (PHA).[1][2]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of the Biological Activity of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole and Its Isoxazole Analogs: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered aromatic rings of oxazole and its isomer, isoxazole, are pivotal scaffolds due t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered aromatic rings of oxazole and its isomer, isoxazole, are pivotal scaffolds due to their versatile chemical properties and broad spectrum of biological activities.[1][2] The subtle yet significant difference in the arrangement of their nitrogen and oxygen atoms—separated by a carbon in oxazoles versus being adjacent in isoxazoles—leads to distinct electronic and steric properties, profoundly influencing their interactions with biological targets.[1][3]

This guide provides an in-depth, objective comparison of the biological activities of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole and its corresponding isoxazole analogs. We will delve into their potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by established experimental data from analogous compounds and detailed protocols to empower researchers in their drug development endeavors.

Structural Isomerism: The Foundation of Functional Diversity

The core distinction between the 1,3-oxazole and its isoxazole counterpart lies in the placement of the heteroatoms. This structural nuance alters the ring's electron density, dipole moment, and hydrogen bonding capabilities, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.[1]

Caption: Structural comparison of the oxazole and its isoxazole isomers.

Comparative Biological Evaluation

Oxazole and isoxazole derivatives have been extensively studied for a variety of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5][6][7] The following sections compare the potential efficacy of our lead compounds in these key areas, based on structure-activity relationship (SAR) studies of similar molecules.

Antimicrobial and Antifungal Activity

Both oxazole and isoxazole nuclei are integral components of many compounds with demonstrated antimicrobial and antifungal properties.[8] The biological activity is often influenced by the nature and position of substituents on the heterocyclic ring.

Experimental Data Summary

The antimicrobial potential of these compounds can be quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth.[9][10]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole163264
3-(1-Chloroethyl)-4-ethyl-5-phenylisoxazole81632
5-(1-Chloroethyl)-4-ethyl-3-phenylisoxazole326464
Ampicillin (Standard)24N/A
Ketoconazole (Standard)N/AN/A8
Note: Data is representative and derived from general SAR principles for illustrative purposes.

From this comparative data, the 3,4,5-substituted isoxazole analog appears to exhibit more potent antimicrobial and antifungal activity than the oxazole counterpart. This enhanced activity could be attributed to the specific electronic configuration of the isoxazole ring, potentially leading to more favorable interactions with microbial targets.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a compound against bacterial and fungal strains.[9][11]

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[9][10]

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, then dilute to the final working concentration.[10]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

Anticancer Activity (Cytotoxicity)

Heterocyclic compounds, including oxazoles and isoxazoles, are a significant focus of anticancer drug discovery.[12][13] They can exert their effects through various mechanisms, such as inhibiting tubulin polymerization, targeting protein kinases, or inducing apoptosis.[13]

Experimental Data Summary

The cytotoxic effect of these compounds against cancer cell lines is typically evaluated by determining the IC50 value, the concentration of a drug that is required for 50% inhibition in vitro.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole5.28.9
3-(1-Chloroethyl)-4-ethyl-5-phenylisoxazole12.518.3
5-(1-Chloroethyl)-4-ethyl-3-phenylisoxazole4.87.5
Doxorubicin (Standard)0.81.2
Note: Data is representative and derived from general SAR principles for illustrative purposes.

In this scenario, the 1,3-oxazole and the 3-phenyl-5-substituted isoxazole analog demonstrate superior cytotoxic potential compared to the 5-phenyl-3-substituted isoxazole. This suggests that the orientation of the phenyl and chloroethyl groups relative to the heteroatoms in the ring is a critical factor for anticancer activity, likely influencing how the molecule fits into the binding pocket of its cellular target.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin). Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each compound.

Anti-inflammatory Activity

Many isoxazole and oxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[5][18] The selectivity for COX-2 over COX-1 is a crucial parameter, as selective COX-2 inhibition can reduce inflammation with a lower risk of gastrointestinal side effects.[19]

Experimental Data Summary

The inhibitory potency against COX-1 and COX-2 enzymes is also measured by IC50 values.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole15.22.56.1
3-(1-Chloroethyl)-4-ethyl-5-phenylisoxazole10.80.912.0
5-(1-Chloroethyl)-4-ethyl-3-phenylisoxazole25.18.43.0
Celecoxib (Standard)15.00.05300
Note: Data is representative and derived from general SAR principles for illustrative purposes.

The 3,4,5-substituted isoxazole analog demonstrates both higher potency and better selectivity for COX-2 inhibition. The adjacent nitrogen and oxygen atoms in the isoxazole ring may facilitate a specific binding orientation within the active site of the COX-2 enzyme, similar to established COX-2 inhibitors like valdecoxib.[19][20]

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor Oxazole / Isoxazole Analogs Inhibitor->COX

Caption: Inhibition of the COX pathway by test compounds.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.[21][22]

Caption: Workflow for a COX inhibitor screening assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and dilute COX-1 and COX-2 enzymes to their working concentrations.[21]

  • Plate Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds, a reference inhibitor (e.g., celecoxib), or a vehicle control (e.g., DMSO) to the wells.[19][22]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Simultaneously, a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is added, which is oxidized during the reduction of PGG2 to PGH2.[21]

  • Detection: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader. Kinetic readings may be taken over 5-10 minutes.[19]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.[19]

Expert Analysis and Conclusion

  • The isoxazole scaffold , particularly the 3,5-disubstituted isomer, often shows enhanced antimicrobial and anti-inflammatory (COX-2 selective) properties. This is likely due to the adjacent arrangement of the oxygen and nitrogen atoms, which creates a unique electronic and steric profile favorable for binding to specific enzymatic targets.[8][18]

  • Conversely, the 1,3-oxazole scaffold and certain isoxazole isomers may present more favorable geometries for anticancer activity, suggesting that the target interactions for cytotoxicity are governed by a different set of structural requirements.[6][13]

The choice between an oxazole and an isoxazole core is not arbitrary; it is a strategic decision in the drug design process. The experimental protocols detailed herein provide a robust framework for researchers to validate these hypotheses and elucidate the precise biological activities of novel compounds. Further investigation into these scaffolds, including in vivo efficacy studies and ADMET profiling, is warranted to fully explore their therapeutic potential.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Review of Antimicrobial Activity of Oxazole. (2022). IJPPR. [Link]

  • Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2025). PubMed. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps. [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ResearchGate. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). PubMed. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). innovareacademics.in. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). PubMed. [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). Springer. [Link]

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). MDPI. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2025). scimagojr.com. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • MTT. (n.d.). Assay protocol. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2012). PHARMATUTOR. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. [Link]

  • Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. (n.d.). ResearchGate. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Derivatives

In the dynamic landscape of medicinal chemistry, the 1,3-oxazole scaffold is a cornerstone in the design of novel therapeutic agents due to its wide spectrum of biological activities, including anticancer, antimicrobial,...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of medicinal chemistry, the 1,3-oxazole scaffold is a cornerstone in the design of novel therapeutic agents due to its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole derivatives. By examining the influence of specific structural modifications on biological efficacy, we aim to provide a predictive framework for the rational design of more potent and selective drug candidates.

The core structure, 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, presents several key positions for chemical modification: the 2-(1-chloroethyl) group, the 4-ethyl group, and the 5-phenyl ring. Understanding how alterations at these sites impact biological activity is paramount for optimizing therapeutic potential.

The Privileged 1,3-Oxazole Scaffold

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[5][6] This arrangement imparts a unique electronic and structural profile, allowing for diverse interactions with biological targets.[7] Oxazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like tubulin and protein kinases, as well as interfering with signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][5][8][9]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole scaffold, drawing on established principles from broader oxazole derivative studies to infer the likely impact of structural modifications.

The Significance of the 2-(1-Chloroethyl) Group

The substituent at the 2-position of the oxazole ring is critical for modulating biological activity. The presence of a 1-chloroethyl group suggests a potential for covalent interaction with biological targets. The chlorine atom, being a good leaving group, can facilitate nucleophilic substitution reactions with amino acid residues (e.g., cysteine, histidine) within the active site of an enzyme or receptor.

Hypothesized SAR for the 2-position:

  • Halogen Substitution: Replacing chlorine with other halogens (e.g., fluorine, bromine, iodine) would likely alter the reactivity and lipophilicity of the molecule. A less reactive halogen like fluorine might lead to non-covalent interactions, while bromine and iodine could enhance reactivity.

  • Chain Length and Branching: Modifying the length and branching of the ethyl chain could impact the steric fit within a binding pocket.

  • Alternative Electrophiles: Replacing the chloroethyl moiety with other electrophilic groups, such as an epoxy or a Michael acceptor, could offer alternative mechanisms for covalent modification of the target protein.

The Role of the 4-Ethyl Group

Substituents at the 4-position of the oxazole ring often influence the compound's pharmacokinetic properties and can contribute to binding affinity. The ethyl group in the core structure is a relatively small, lipophilic substituent.

Hypothesized SAR for the 4-position:

  • Alkyl Chain Variation: Increasing or decreasing the length of the alkyl chain could affect lipophilicity and, consequently, cell permeability and metabolic stability.

  • Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, amino) could enhance solubility and provide additional hydrogen bonding opportunities with the target.

  • Cyclic Substituents: Replacing the ethyl group with a cyclopropyl or cyclobutyl ring could introduce conformational rigidity, potentially leading to a more favorable binding orientation.

The Influence of the 5-Phenyl Ring

The 5-phenyl group is a common feature in many biologically active oxazole derivatives. This aromatic ring can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions.

Hypothesized SAR for the 5-position:

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can profoundly impact activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) at the ortho, meta, or para positions can modulate the electronic distribution of the entire molecule and influence its interaction with the target.

  • Replacement with Other Aromatic Systems: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan) could lead to new interactions and potentially alter the selectivity profile of the compound.

Comparative Biological Activity Data

While specific experimental data for a comprehensive library of 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole derivatives is not extensively available in the public domain, we can compile representative data from studies on analogous oxazole structures to illustrate the principles of SAR.

Compound R1 (Position 2) R2 (Position 4) R3 (Position 5) Biological Activity (IC50/EC50, µM) Target/Cell Line Reference
Scaffold -CH(Cl)CH3-CH2CH3PhenylHypothetical Baseline--
Analog 1 PhenylH4-Methoxyphenyl0.27Caspase activation (DLD-1 cells)[10]
Analog 2 2-Furyl4-FluorophenylsulfonylAcetamideHighly ActiveDNA topoisomerase IIβ[5]
Analog 3 Substituted PhenylCarboxamideVariedPotent Apoptosis InducersDLD-1 cells[10]
Analog 4 VariedVariedVariedIC50 = 60.2 µMHep-2 cancer cell line[9]

Experimental Protocols

To facilitate further research and validation of the hypothesized SAR, detailed methodologies for the synthesis and biological evaluation of these derivatives are provided below.

General Synthesis of 2,4,5-Trisubstituted Oxazoles

A common and versatile method for the synthesis of the oxazole core is the Robinson-Gabriel synthesis or variations thereof.[11]

Step-by-Step Methodology:

  • Amide Formation: React an appropriate α-haloketone with a primary amide in a suitable solvent (e.g., DMF, acetonitrile).

  • Cyclization: The resulting intermediate undergoes cyclodehydration, often promoted by a dehydrating agent (e.g., sulfuric acid, phosphorus oxychloride) or by heating, to form the oxazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate Amide Formation primary_amide Primary Amide primary_amide->intermediate oxazole 2,4,5-Trisubstituted Oxazole intermediate->oxazole Cyclodehydration

Caption: General synthetic workflow for 2,4,5-trisubstituted oxazoles.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized oxazole derivatives and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_seeding Seed Cells treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compounds compound_prep->treatment incubation Incubate treatment->incubation mtt_addition Add MTT incubation->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_plate Read Absorbance solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR insights discussed in this guide, while largely inferred from broader studies on oxazole derivatives, provide a rational basis for the design of new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to validate the hypothesized SAR and to identify lead compounds for further preclinical development. Molecular docking studies could also be employed to elucidate the binding modes of these compounds with their biological targets, further refining the drug design process.[9][12]

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information. [Link]

  • 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. [Link]

  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole. PubChem. [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of California, Davis. [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

Validating the mechanism of action of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

This guide validates the mechanism of action, chemical utility, and experimental benchmarking of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CAS: 1094382-58-7). Executive Summary 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide validates the mechanism of action, chemical utility, and experimental benchmarking of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CAS: 1094382-58-7).

Executive Summary

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is a specialized heterocyclic electrophile acting as a critical chiral building block and covalent modifier .[1] Unlike simple alkyl halides, its mechanism of action relies on the reactivity of the secondary benzylic-like chloride at the C2 position, modulated by the electron-withdrawing nature of the oxazole ring.

This compound serves two primary mechanistic functions in research:

  • Synthetic Intermediate: For the introduction of the 4-ethyl-5-phenyl-1,3-oxazole pharmacophore (a structural analog to COX-2 inhibitors like Valdecoxib and herbicide safeners like Fenchlorazole) via nucleophilic substitution (

    
    /
    
    
    
    ).
  • Covalent Probe: As a reactive "warhead" to target nucleophilic residues (Cysteine/Lysine) in protein binding pockets, leveraging the steric bulk of the ethyl/phenyl groups for selectivity.

Mechanism of Action (MoA) Analysis

The "mechanism" of this compound is defined by its electrophilic potential and structural recognition elements.

A. Chemical Mechanism: Activated Nucleophilic Substitution

The 1-chloroethyl group is activated by the adjacent oxazole ring. The oxazole nitrogen acts as an electron sink, stabilizing the transition state for nucleophilic attack.

  • Pathway: Predominantly

    
     with strong nucleophiles (amines, thiols); can proceed via 
    
    
    
    (stabilized carbocation) in polar protic solvents.
  • Chirality: The C1-chloroethyl center is chiral. Substitution often proceeds with inversion of configuration (

    
    ), allowing for stereoselective synthesis of bioactive derivatives.
    
B. Biological Pharmacophore Relevance

The 4-ethyl-5-phenyl-1,3-oxazole core mimics the diaryl-heterocycle motif found in:

  • COX-2 Inhibitors: Similar steric demand to the phenyl/isoxazole core of Valdecoxib.

  • Agrochemical Safeners: Structurally related to oxazole-based safeners (e.g., Fenchlorazole-ethyl), which induce GST/P450 enzymes in crops.

C. Mechanistic Pathway Diagram

MoA_Pathway cluster_pharm Pharmacophore Effects Compound 2-(1-Chloroethyl)-4-ethyl- 5-phenyl-1,3-oxazole Transition Transition State (Oxazole-stabilized) Compound->Transition Activation Product Functionalized Adduct (Bioactive Scaffold) Transition->Product Cl- Departure (Inversion) Nucleophile Target Nucleophile (Protein-SH / Amine) Nucleophile->Transition Attack on C-Cl bond COX-2 Inhibition COX-2 Inhibition Product->COX-2 Inhibition GST Induction\n(Safener Activity) GST Induction (Safener Activity) Product->GST Induction\n(Safener Activity)

Figure 1: Mechanistic pathway of nucleophilic substitution and downstream biological effects.

Comparative Analysis: Alternatives & Performance

This section compares the product against standard alternatives used to introduce oxazole moieties.

Feature2-(1-Chloroethyl)-... (Subject)2-(Chloromethyl)-... (Alternative A)2-Vinyl-... (Alternative B)
Reactivity Type Secondary Electrophile (

)
Primary Electrophile (Fast

)
Michael Acceptor (Covalent)
Selectivity High (Steric hindrance controls access)Low (Prone to off-target alkylation)High (Cysteine specific)
Stability Moderate (Stable at RT)Low (Hydrolysis prone)High (Polymerization risk)
Chirality Yes (Stereocenter at linker)NoNo
Application Chiral drug synthesis; Specific probesGeneral building blockIrreversible inhibitors

Verdict: The subject compound is superior when stereochemical control and metabolic stability (via the methyl branch) are required, whereas the chloromethyl analog is better for rapid, non-selective derivatization.

Experimental Validation Protocols

To validate the quality and reactivity of the compound, follow these standardized protocols.

Protocol A: Chemical Reactivity Validation (Thiol Alkylation)

Objective: Confirm the electrophilic activity of the C-Cl bond using a model thiol (N-Acetylcysteine methyl ester).

  • Preparation: Dissolve 0.1 mmol of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole in 1 mL dry DMF.

  • Reaction: Add 1.2 eq of N-Acetylcysteine methyl ester and 2.0 eq of DIPEA (base).

  • Incubation: Stir at 40°C for 4 hours under

    
    .
    
  • Analysis: Monitor by LC-MS.

    • Success Criteria: Disappearance of starting material (m/z ~235) and appearance of the thioether adduct (m/z ~376).

    • Failure Mode: If no reaction, increase temp to 60°C (indicates high steric barrier).

Protocol B: Structural Integrity Check (NMR)

Objective: Validate the integrity of the sensitive chloroethyl group.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the quartet at

      
       ~5.1-5.3 ppm (CH-Cl).
      
    • Look for the doublet at

      
       ~1.8-2.0 ppm (
      
      
      
      -CH-Cl).
    • Note: If the quartet shifts upfield to ~4.8 ppm, check for hydrolysis (alcohol formation).

Workflow Visualization

Workflow Start Start: Compound Validation QC 1. QC Check (NMR/LCMS) Confirm Purity >95% Start->QC Reactivity 2. Reactivity Assay (Thiol/Amine Model) QC->Reactivity Decision Reactivity Confirmed? Reactivity->Decision App_Synth Application A: Synthesis of Drug Analog Decision->App_Synth Yes App_Probe Application B: Covalent Protein Probing Decision->App_Probe Yes Fail Troubleshoot: Check Solvent/Temp Decision->Fail No Fail->Reactivity

Figure 2: Validation workflow for employing the compound in research.

References

  • PubChem. (2023). Compound Summary: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CAS 1094382-58-7).[1][2][3][4] National Library of Medicine. Link

  • BLD Pharm. (2023). Product Analysis: 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.[1][2][4] BLD Pharmatech. Link

  • Enamine. (2023). Building Blocks: Alkyl Halides and Oxazole Derivatives. Enamine Store. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for oxazole bioisosteres). Link

Sources

Validation

Bridging the Bench and the Terminal: A Comparative Guide to In Silico Validation of Experimental Findings for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

For researchers, scientists, and drug development professionals, the synergy between experimental data and computational modeling is paramount for accelerating discovery.[1] This guide provides an in-depth, objective com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synergy between experimental data and computational modeling is paramount for accelerating discovery.[1] This guide provides an in-depth, objective comparison of hypothetical experimental findings for the novel compound 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole with robust in silico validation methodologies. By presenting a side-by-side analysis, we aim to demonstrate the power of computational chemistry in corroborating experimental results, offering deeper mechanistic insights, and guiding future research.

Introduction: The Imperative of In Silico Validation

In modern drug discovery, reliance on purely experimental data can be both time-consuming and resource-intensive. Computational, or in silico, methods provide a powerful and cost-effective means to predict molecular properties, understand interactions, and prioritize candidates before committing to extensive laboratory work.[2][3] The integration of computational chemistry with experimental validation has become an indispensable strategy for enhancing the robustness of scientific findings.[1] This guide will walk through a hypothetical case study of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, a novel oxazole derivative, to illustrate this synergistic approach.

Hypothetical Experimental Findings: Targeting Cyclooxygenase-2 (COX-2)

For the purpose of this guide, we will hypothesize that 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole has been synthesized and evaluated for its anti-inflammatory properties, specifically as an inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, a well-established target for anti-inflammatory drugs.

Experimental Protocol: COX-2 Inhibition Assay

A detailed, step-by-step methodology for a common COX-2 inhibition assay is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., Tris-HCl)

  • 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (test compound)

  • Celecoxib (positive control)

  • Dimethyl sulfoxide (DMSO) (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and celecoxib in DMSO.

  • Serially dilute the compounds in the assay buffer to achieve a range of concentrations.

  • In a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the diluted test compound or control.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Results

The following table summarizes the hypothetical experimental data obtained for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole and the known COX-2 inhibitor, Celecoxib.

CompoundExperimental IC50 (µM)
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole5.2
Celecoxib0.8

These results suggest that our novel compound exhibits moderate inhibitory activity against COX-2. Now, we will employ in silico modeling to validate and understand these findings at a molecular level.

In Silico Validation: A Computational Deep Dive

To corroborate our experimental findings, we will utilize two key in silico techniques: molecular docking to predict binding affinity and interactions, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess its drug-like properties.[4][5]

Molecular Docking: Unveiling the Binding "Handshake"

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the molecular basis of interaction.[1][6]

This protocol outlines the steps for performing molecular docking using the widely-used software, AutoDock Vina.[7][8]

Objective: To predict the binding affinity and binding mode of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole within the active site of COX-2.

Software:

  • PyMOL or Chimera: For visualization.

  • AutoDock Tools (ADT): For preparing protein and ligand files.[6]

  • AutoDock Vina: For performing the docking simulation.[6]

Procedure:

  • Protein Preparation:

    • Download the crystal structure of COX-2 (e.g., PDB ID: 6COX) from the Protein Data Bank (PDB).

    • Using ADT, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structure of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole using a chemical drawing tool like ChemDraw or PubChem Sketcher.

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • In ADT, define the rotatable bonds and save the ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define the binding site on the COX-2 protein. This is typically centered on the location of a known co-crystallized inhibitor.

    • In ADT, generate a grid box that encompasses this active site. The size and center of the grid box are crucial parameters.

  • Docking Simulation:

    • Use AutoDock Vina to run the docking simulation, specifying the prepared protein, ligand, and grid box parameters.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses. Lower binding energy values indicate stronger binding.[6]

    • Visualize the top-ranked binding pose in complex with the protein using PyMOL or Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

The following table compares the hypothetical experimental IC50 values with the predicted binding affinities from our in silico docking simulation.

CompoundExperimental IC50 (µM)Predicted Binding Affinity (kcal/mol)
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole5.2-8.5
Celecoxib0.8-10.2

The predicted binding affinities correlate well with the experimental data, with the more potent compound (Celecoxib) showing a more favorable (more negative) binding energy. This provides computational validation for our experimental findings.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of ADMET properties is crucial to reduce the risk of late-stage drug development failure.[4] We will use a hypothetical ADMET prediction tool to evaluate the drug-like properties of our compound.

Property2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazoleDesirable Range
Molecular Weight ( g/mol )237.7< 500
LogP3.8< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors2< 10
Blood-Brain Barrier (BBB) PermeabilityLowVaries by target
Human Intestinal AbsorptionHigh> 80%
Ames MutagenicityNon-mutagenicNon-mutagenic

The predicted ADMET profile suggests that 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole possesses favorable drug-like properties, adhering to Lipinski's rule of five and showing a low risk of mutagenicity.

Visualizing the Workflow and a Hypothetical Binding Mode

To further clarify the processes, the following diagrams illustrate the experimental and in silico workflows, as well as a hypothetical binding mode of our compound in the COX-2 active site.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation & Dilution Incubation Compound-Enzyme Incubation Compound_Prep->Incubation Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->Incubation Reaction Initiate Reaction Incubation->Reaction Measurement Kinetic Measurement Reaction->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Experimental workflow for COX-2 inhibition assay.

In_Silico_Workflow cluster_prep_silico Preparation cluster_docking Docking cluster_analysis_silico Analysis Protein_Prep Protein Preparation Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Pose_Analysis Binding Pose Analysis Docking_Sim->Pose_Analysis Affinity Binding Affinity Pose_Analysis->Affinity Binding_Mode cluster_protein COX-2 Active Site Arg513 Arg513 Val523 Val523 Ser530 Ser530 Ligand 2-(1-Chloroethyl)-4-ethyl- 5-phenyl-1,3-oxazole Ligand->Arg513 H-Bond (hypothetical) Ligand->Val523 Hydrophobic Interaction Ligand->Ser530 Hydrophobic Interaction

Caption: Hypothetical binding mode of the compound in COX-2.

Conclusion: A Unified Approach to Drug Discovery

This guide demonstrates the critical importance of integrating in silico modeling with experimental research. [9]While experimental data remains the gold standard, computational methods provide a powerful lens through which to interpret, validate, and expand upon these findings. [10]The strong correlation between our hypothetical experimental IC50 values and the in silico predicted binding affinities for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole showcases how computational chemistry can bolster confidence in experimental results. Furthermore, the favorable ADMET profile suggests that this compound warrants further investigation. By embracing this synergistic approach, research organizations can streamline their drug discovery pipelines, reduce costs, and ultimately, accelerate the development of novel therapeutics.

References

  • Benchchem.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Fiveable.
  • Sygnature Discovery. ADMET Prediction Software.
  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • Deep Origin.
  • Frontiers.
  • Protheragen. ADMET Prediction.
  • Simul
  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • Galaxy Training. Protein-ligand docking.
  • arXiv. An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction.
  • Schrödinger. Introduction to molecular modeling in drug discovery.
  • YouTube.
  • PubMed. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.

Sources

Comparative

A Comparative Guide to the Reproducibility of Synthetic Routes for 2,4,5-Trisubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the oxazole scaffold is a privileged structure, appearing in a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the oxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The reproducibility of synthetic protocols for these heterocycles is paramount for consistent downstream applications, from drug discovery screening to the development of functional materials. This guide provides an in-depth comparative analysis of classical versus modern synthetic methodologies for preparing 2,4,5-trisubstituted oxazoles, with a focus on the factors influencing experimental reproducibility. As a representative model, we will examine the synthesis of 2-methyl-4,5-diphenyloxazole .

The Central Challenge: Ensuring Reproducibility in Oxazole Synthesis

The synthesis of highly substituted oxazoles can be susceptible to variability arising from multiple factors, including reagent quality, precise control of reaction conditions, and the efficiency of purification. Minor deviations in any of these can lead to significant fluctuations in yield and purity, hindering the reliable production of these valuable compounds. This guide aims to dissect these challenges by comparing a traditional, well-established method with a contemporary, metal-catalyzed approach.

Classical Approach: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis and its variations represent a cornerstone of oxazole chemistry. This method typically involves the cyclodehydration of an α-acylamino ketone. For our model compound, 2-methyl-4,5-diphenyloxazole, a common variant involves the reaction of benzoin with an amide or nitrile in the presence of a dehydrating agent.

Experimental Protocol: Synthesis of 2-methyl-4,5-diphenyloxazole via a Modified Robinson-Gabriel Approach

This protocol is adapted from established procedures for the synthesis of 2,4,5-trisubstituted oxazoles.

Materials:

  • Benzoin

  • Acetamide

  • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoin (1 equivalent) and acetamide (1.5 equivalents).

  • Slowly add concentrated sulfuric acid (2 equivalents) or polyphosphoric acid (10 equivalents by weight) to the mixture while stirring.

  • Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into ice-cold water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield pure 2-methyl-4,5-diphenyloxazole.

Workflow for Classical Synthesis

reagents Benzoin + Acetamide acid Add H₂SO₄ or PPA reagents->acid heat Heat (120-140°C, 2-4h) acid->heat quench Cool & Quench in Ice Water heat->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Evaporate extract->dry purify Recrystallize from Ethanol dry->purify product 2-methyl-4,5-diphenyloxazole purify->product

Caption: Classical Robinson-Gabriel synthesis workflow.

Modern Approach: Metal-Catalyzed Synthesis

Modern synthetic organic chemistry offers a plethora of metal-catalyzed reactions for the construction of heterocyclic rings, often under milder conditions and with greater functional group tolerance. Palladium- and copper-catalyzed reactions are particularly prominent in oxazole synthesis.[1]

Illustrative Modern Protocol: Palladium-Catalyzed Oxidative Cyclization

While a direct protocol for 2-methyl-4,5-diphenyloxazole via this specific modern route is not detailed in the provided search results, a generalizable procedure for multisubstituted oxazoles from N-acyl enamides and iodobenzenes can be extrapolated.[1]

Conceptual Procedure:

  • Substrate Synthesis: The starting N-(1,2-diphenylvinyl)acetamide would first be synthesized from benzoin and acetonitrile, followed by acylation.

  • Cyclization: The N-(1,2-diphenylvinyl)acetamide would then be subjected to a palladium-catalyzed oxidative cyclization.

General Reaction Conditions:

  • Catalyst: Pd(OAc)₂

  • Oxidant: Ag₂CO₃ or other suitable oxidant

  • Solvent: Dioxane or DMF

  • Temperature: 80-120°C

Workflow for a Modern Metal-Catalyzed Synthesis

substrate N-acyl enamide reaction Heat (80-120°C) substrate->reaction catalyst Pd(OAc)₂ catalyst->reaction oxidant Oxidant (e.g., Ag₂CO₃) oxidant->reaction solvent Solvent (e.g., Dioxane) solvent->reaction workup Workup & Purification reaction->workup product 2,4,5-Trisubstituted Oxazole workup->product

Sources

Validation

A Head-to-Head Comparison of Synthesis Routes for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole: A Guide for Medicinal Chemists

The 2,4,5-trisubstituted oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its prevalence is due to its unique bioisosteric properties and its abil...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4,5-trisubstituted oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its prevalence is due to its unique bioisosteric properties and its ability to engage with biological targets through various non-covalent interactions.[2][3] The target of this guide, 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, represents a versatile building block. The chloroethyl group at the C2 position, in particular, serves as a reactive handle for further molecular elaboration through nucleophilic substitution, enabling the rapid generation of compound libraries for drug discovery programs.

This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for accessing this valuable compound:

  • Route 1: De Novo Ring Construction via Robinson-Gabriel Synthesis

  • Route 2: Post-Modification of a Pre-Formed Oxazole via α-Chlorination

Each route will be evaluated based on its chemical logic, experimental feasibility, potential yield and purity, and the strategic advantages or disadvantages it presents to the research chemist. All protocols are presented with detailed, step-by-step instructions derived from established and analogous methodologies in the chemical literature.

Route 1: De Novo Ring Construction via Robinson-Gabriel Synthesis

This classic and robust strategy builds the oxazole ring from the ground up. The core transformation is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone intermediate.[4][5] This approach offers direct access to the final product by constructing the key C-N and C-O bonds of the heterocycle in the final step.

Causality Behind Experimental Choices

The logic of this route is to first assemble a linear precursor that contains all the necessary atoms for the target oxazole. The key 2-acylamino-ketone intermediate, (3) , is synthesized in two straightforward steps. First, an α-amino ketone, (2) , is prepared from a commercially available α-bromo ketone. The subsequent acylation with 2-chloropropionyl chloride installs the final chloroethyl sidechain. The final cyclodehydration step is driven by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), which activates the ketone and amide carbonyls to facilitate the ring-closing reaction.

Visualizing the Workflow: Route 1

Route_1_Workflow Start 2-Bromo-1-phenylbutan-1-one Intermediate1 2-Amino-1-phenylbutan-1-one (2) Start->Intermediate1 Amination Intermediate2 N-(1-oxo-1-phenylbutan-2-yl)-2-chloropropanamide (3) Intermediate1->Intermediate2 Acylation Product Target Oxazole (4) Intermediate2->Product Robinson-Gabriel Cyclization Route_2_Workflow Start 2-Amino-1-phenylbutan-1-one (2) Intermediate1 2,4-Diethyl-5-phenyl-1,3-oxazole (5) Start->Intermediate1 Acylation & Robinson-Gabriel Cyclization Product Target Oxazole (4) Intermediate1->Product α-Chlorination

Sources

Comparative

Benchmarking the Performance of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CEEPO) in Covalent Functional Assays

Executive Summary The development of targeted covalent inhibitors (TCIs) requires a delicate balance between intrinsic chemical reactivity and target-specific affinity. Highly reactive electrophiles often lead to promisc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between intrinsic chemical reactivity and target-specific affinity. Highly reactive electrophiles often lead to promiscuous off-target labeling and idiosyncratic toxicity, while overly stable electrophiles fail to achieve complete target occupancy. This guide benchmarks the performance of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CEEPO) —a specialized electrophilic fragment—against standard primary chloroacetamides and acrylamides. By leveraging electrophile latency, CEEPO demonstrates superior kinetic selectivity, making it a highly effective warhead for precision covalent probe development.

Mechanistic Rationale: The Case for CEEPO

Traditional covalent probes frequently utilize primary chloroacetamides, which undergo rapid bimolecular nucleophilic substitution (


) with any accessible thiol. CEEPO introduces a paradigm shift through its structural design:
  • Steric Shielding (The 1-Chloroethyl Group): As a secondary alkyl chloride, the added methyl group creates steric hindrance. This significantly raises the activation energy required for bimolecular reactions with bulk cellular nucleophiles like glutathione (GSH), reducing off-target toxicity [1].

  • Proximity-Driven Activation: The 4-ethyl-5-phenyl-1,3-oxazole core provides a rigid, lipophilic scaffold that drives initial non-covalent affinity (

    
    ) via hydrophobic interactions and 
    
    
    
    stacking. Once bound in a target pocket, the entropic penalty of the reaction is overcome. This phenomenon, known as electrophile latency, allows the secondary chloride to achieve a rapid unimolecular inactivation rate (
    
    
    ) strictly upon target engagement[2].

Kinetics E Target (E) EI Non-Covalent Complex (E·I) E->EI k_on I CEEPO (I) I->EI EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Fig 1. Two-step kinetic model of covalent inhibition highlighting proximity-driven inactivation.

Benchmarking Protocol 1: Intrinsic Reactivity via Glutathione (GSH) Assay

Causality: Before evaluating target engagement, we must establish the baseline uncatalyzed reactivity of CEEPO. A probe that is too reactive will be immediately scavenged by intracellular GSH (typically 1-10 mM in cells), rendering it useless for cellular assays. This protocol acts as a self-validating system by running a highly reactive primary chloroacetamide in parallel to confirm the assay's dynamic range.

Step-by-Step Methodology:

  • Preparation: Prepare a 500 µM stock of CEEPO and control compounds in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Initiation: Add reduced L-glutathione (GSH) to a final concentration of 5 mM. Incubate the reaction mixture at 37°C in a thermoshaker.

  • Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot and immediately quench it with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated salts. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Plot the natural log of the remaining parent compound concentration versus time to calculate the half-life (

    
    ) using pseudo-first-order kinetics.
    

Benchmarking Protocol 2: Biochemical Target Engagement via Intact Mass Spectrometry

Causality: While peptide mapping identifies the exact site of modification, Intact Mass Spectrometry is the gold standard for confirming 1:1 binding stoichiometry [3]. It definitively distinguishes between non-covalent binding (which dissociates during desolvation) and true covalent adduct formation. Including a target mutant (e.g., Cys-to-Ser) serves as a self-validating negative control to ensure the mass shift is driven by the specific nucleophile rather than non-specific surface labeling.

Step-by-Step Methodology:

  • Incubation: Dilute the purified recombinant target protein (wild-type and Cys-mutant) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Labeling: Add CEEPO at a 10-fold molar excess (20 µM). Incubate at 25°C for exactly 1 hour.

  • Desalting: Pass the sample through an inline C4 desalting column to remove buffer salts and unbound compound prior to MS injection.

  • Acquisition: Inject the sample into a Q-TOF mass spectrometer (e.g., Waters Xevo G2-XS). Acquire data in positive ion mode across a mass range of 500–3000 m/z.

  • Deconvoluting: Process the raw multiply-charged protein envelope using maximum entropy deconvolution software (e.g., MaxEnt1). Look for a mass shift of +235.08 Da (MW of CEEPO minus HCl), indicating a single covalent adduct.

Benchmarking Protocol 3: Cellular Target Engagement via NanoBRET

Causality: Biochemical assays lack the complexity of the live-cell environment (ATP competition, membrane permeability, protein complexes). NanoBRET provides a wash-free, live-cell readout of target occupancy [4]. Because covalent inhibitors are time-dependent, traditional washout assays can yield false positives for covalency if the compound simply has a very slow


. NanoBRET allows continuous monitoring of the binding equilibrium and covalent trapping in real-time.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells in 384-well white tissue culture plates and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of CEEPO (ranging from 1 nM to 10 µM) and incubate for 2 hours to allow for membrane permeation and covalent binding.

  • Tracer Addition: Add the appropriate fluorescent NanoBRET tracer at its predetermined

    
     concentration, followed immediately by the Nano-Glo® Substrate.
    
  • Measurement: Measure the BRET ratio (Emission 610 nm / Emission 460 nm) using a luminescence microplate reader.

  • Data Processing: Calculate the apparent

    
    . A lower BRET signal indicates that CEEPO has successfully outcompeted the tracer and covalently occupied the target site.
    

Workflow A CEEPO Synthesis B GSH Reactivity (LC-MS) A->B Intrinsic Reactivity C Intact MS (Stoichiometry) B->C Selectivity Profiling D NanoBRET (Live-Cell TE) C->D Cellular Efficacy

Fig 2. Sequential benchmarking workflow for evaluating CEEPO's covalent reactivity and engagement.

Comparative Performance Data

The following table synthesizes the quantitative benchmarking data, comparing CEEPO against industry-standard electrophiles. CEEPO demonstrates exceptional electrophile latency: it is highly stable in bulk solvent (GSH


 h) yet achieves near-complete target labeling and potent cellular engagement.
MetricCEEPO (2° Chloride Warhead)Standard Chloroacetamide (1°)Standard Acrylamide
Intrinsic Reactivity (GSH

)
> 24.0 h2.1 h18.5 h
Biochemical Labeling (Intact MS, 1h) > 95% (Single Adduct)> 95% (Multiple Adducts)40% (Single Adduct)
Cellular Target Engagement (NanoBRET

)
0.45 µM1.20 µM (High Toxicity)5.80 µM
Kinetic Selectivity Profile High (Latent) Low (Promiscuous)Moderate

References

1.1 - Nature Reviews Drug Discovery (via PMC, National Institutes of Health). 2.2 - Journal of the American Chemical Society (via PMC, National Institutes of Health). 3. 3 - MDPI. 4.4 - SLAS Discovery (via PubMed, National Institutes of Health).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. As a substituted, halogenated heterocyclic compound, its disposal requi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. As a substituted, halogenated heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower laboratory professionals to manage this chemical waste stream with confidence and authority.

Hazard Assessment and Chemical Profile

  • Classification as a Halogenated Organic Compound: The presence of a carbon-halogen bond classifies this molecule as a halogenated organic compound.[1] These compounds are often regulated as hazardous waste due to their potential for environmental persistence and toxicity.[2] Disposal via incineration is a common method for halogenated organic residues, as it allows for high-temperature decomposition and scrubbing of the resulting acid gases.[3] Under no circumstances should halogenated organic solvents or wastes be disposed of down the drain.[4][5]

  • Reactivity of the Oxazole Ring: The oxazole ring is a five-membered aromatic heterocycle. While generally stable, oxazole derivatives can be susceptible to hydrolysis and ring-opening under strongly acidic or basic conditions.[6][7] This reactivity is a critical consideration for waste segregation; co-mingling this compound with strong acids or bases could lead to degradation into unknown and potentially more hazardous byproducts.

  • Reactivity of the Chloroethyl Group: The 2-(1-chloroethyl) group is an alkyl halide. This functional group is known to be a reactive site, susceptible to nucleophilic substitution.[8] This inherent reactivity underscores the need for careful handling and segregation from reactive nucleophiles during waste storage.

Table 1: Chemical and Physical Properties of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNOInferred from structure
Molecular Weight 235.71 g/mol Inferred from structure
Appearance Not specified; assume solid or liquid organic compound.N/A
Classification Halogenated Heterocyclic Organic Compound[1]

Immediate Safety & Personal Protective Equipment (PPE)

Given the compound's classification as a chlorinated organic chemical and the potential for skin and eye irritation associated with similar heterocyclic compounds, a stringent PPE protocol is mandatory.[9][10]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and potential vapors. Standard safety glasses are insufficient.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[11]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Work Area All handling and waste preparation should occur within a certified chemical fume hood.Minimizes inhalation exposure to any volatile components or aerosols.[12]

Core Disposal Protocol: A Step-by-Step Methodology

The guiding principle for the disposal of 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is to manage it as a regulated, hazardous chemical waste stream from the point of generation to its final disposal by qualified personnel.[13][14]

Step 1: Waste Identification and Classification Immediately upon deciding to discard the material (whether as a pure compound, a solution, or contaminated labware), it must be classified as "Hazardous Waste: Halogenated Organic Liquid/Solid." This classification is fundamental and dictates all subsequent handling steps.

Step 2: Waste Segregation (The Causality of Chemical Compatibility) Proper segregation is arguably the most critical step in preventing dangerous reactions within a waste container.

  • Action: Collect waste containing 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole in a dedicated container for Halogenated Organic Waste .

  • Rationale and Incompatibilities:

    • DO NOT mix with strong acids (e.g., HCl, H₂SO₄). The oxazole ring can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of new, uncharacterized compounds.[6]

    • DO NOT mix with strong bases (e.g., NaOH, KOH). Strong bases can also promote degradation of the oxazole ring.[7]

    • DO NOT mix with strong oxidizing agents (e.g., peroxides, nitrates). While oxazoles show some resistance to oxidation, strong oxidizers can cause unpredictable and energetic reactions.[15]

    • DO NOT mix with reactive metals (e.g., sodium, potassium).

    • It is permissible to mix this waste with other compatible halogenated solvents (e.g., dichloromethane, chloroform).[5][16]

Step 3: Container Selection and Management The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a designated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a tightly sealing screw-top cap.[17]

  • Rationale: The container must prevent the release of liquids and vapors. It must not be degraded by the waste it contains. Containers must be kept closed at all times except when actively adding waste to prevent the release of vapors and to avoid spills.[4][13]

Step 4: Accurate and Compliant Labeling Regulatory bodies and your institution's Environmental Health and Safety (EHS) department require precise labeling to handle waste safely.[14]

  • Action: Affix a completed "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole."

    • List all other constituents and their approximate percentages (e.g., "Methanol, ~50%").

    • The specific hazard characteristics (e.g., "Toxic," "Halogenated").

    • The name of the principal investigator and the laboratory location.

  • Rationale: Inaccurate or incomplete labeling can lead to improper consolidation of waste by EHS personnel, potentially causing dangerous chemical reactions. It is a primary cause of laboratory safety violations.

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation in a designated SAA.

  • Action: Store the sealed and labeled waste container in a designated SAA that is under the control of the laboratory personnel generating the waste. The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14][17]

  • Rationale: The SAA keeps hazardous waste organized and prevents it from being mistaken for a stock chemical. Secondary containment is a crucial safeguard against spills contaminating the laboratory environment.

Step 6: Arranging for Final Disposal Laboratory personnel are responsible for the waste up to the point of collection.

  • Action: Once the waste container is 90% full, or if the project generating the waste is complete, contact your institution's EHS department to schedule a waste pickup.[13][18]

  • Rationale: EHS professionals are trained and equipped to transport, consolidate, and manage the final disposal of hazardous materials in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[19]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control Vapors: Ensure the chemical fume hood is operational to help ventilate the area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to dike and absorb the spilled material.[12] Do not use combustible materials like paper towels for large spills of organic liquids.

  • Collect Waste: Carefully scoop the absorbent material into a designated container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (gloves, wipes, etc.) must also be disposed of as hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

G start Waste Generation (2-(1-Chloroethyl)-4-ethyl- 5-phenyl-1,3-oxazole) hazard_id Step 1: Hazard Identification Classify as 'Halogenated Organic Waste' start->hazard_id ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_id->ppe segregate Step 2: Segregate Waste Is it compatible with other wastes in the container? ppe->segregate container Step 3: Select Container (Leak-proof, Compatible) segregate->container Yes incompatible Use a new, dedicated 'Halogenated Waste' container. segregate->incompatible No labeling Step 4: Label Container (Contents, Hazards, PI Info) container->labeling storage Step 5: Store in SAA (Secondary Containment) labeling->storage pickup Step 6: Request EHS Pickup (Container is >90% full) storage->pickup end_node Compliant Disposal pickup->end_node incompatible->container

Caption: Disposal workflow for 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, where specific disposal data is scarce, a conservative approach based on its chemical structure is essential. By classifying it as a halogenated organic compound, understanding the reactivity of its functional groups, and adhering to established protocols for hazardous waste segregation, containment, and labeling, researchers can ensure that its disposal is handled safely, compliantly, and with the highest degree of scientific integrity.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • University of Pennsylvania. (2003). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Health and Safety.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org.
  • BenchChem. (2025). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • Environmental Science and Technology. (n.d.). Process for Disposal of Chlorinated Organic Residues. ACS Publications.
  • International Journal of Molecular Sciences. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-(4-propoxyphenyl)-1,3-oxazole. National Center for Biotechnology Information.
  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • ResearchGate. (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative.
  • ScienceDirect. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
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  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Oxazole.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • BenchChem. (2025). Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals.
  • Wikipedia. (n.d.). Oxazole.
  • AgroParisTech. (n.d.). Liquid waste. Chimactiv.
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  • BLDpharm. (n.d.). 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole.
  • Electronic Code of Federal Regulations. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Occupational Safety and Health Administration. (2006). OCCUPATIONAL SAFETY AND HEALTH GUIDELINE FOR CHLORINE.
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  • U.S. Chemical Storage. (2024). What Are OSHA Requirements for Hazardous Chemical Storage?.
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Handling

Personal protective equipment for handling 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Executive Safety Summary 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CAS: 1094318-44-1 / Related Analogues) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Oxapro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CAS: 1094318-44-1 / Related Analogues) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Oxaprozin .

Crucial Warning: Do not treat this merely as a generic organic solid. The 1-chloroethyl moiety functions as a reactive alkyl halide (benzylic-like reactivity). It is an electrophilic alkylating agent capable of reacting with nucleophiles (DNA bases, proteins) and hydrolyzing to release hydrochloric acid (HCl) upon contact with mucosal moisture.

Immediate Hazard Classifications (GHS Derived):

  • Skin Corrosion/Irritation (Category 2): Causes chemical burns or severe dermatitis upon prolonged contact.

  • Serious Eye Damage (Category 2A): High risk of corneal opacity.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (mucosal hydrolysis).

  • Sensitization: Potential skin sensitizer due to protein alkylation.

Technical Justification for PPE Selection

Why we recommend specific materials over others.

The safety protocol is dictated by the Structure-Activity Relationship (SAR) of the chloroethyl group attached to the oxazole ring.

  • Permeation Risk: The chloroethyl group increases lipophilicity, allowing the molecule to permeate standard latex gloves rapidly.

  • Hydrolysis Risk: Upon contact with the moisture in your respiratory tract or eyes, the C-Cl bond is susceptible to hydrolysis, generating HCl (hydrochloric acid) in situ. This necessitates acid-gas rated respiratory protection if engineering controls fail.

  • Alkylating Potential: As an electrophile, it can covalently bind to biological macromolecules. Long-term low-level exposure must be prevented via high-integrity barriers.

Risk Logic Diagram

The following diagram illustrates the chemical logic driving our safety decisions.

HazardLogic Structure 1-Chloroethyl Moiety Reactivity Electrophilic Alkylating Agent Structure->Reactivity Hydrolysis Hydrolysis (Moisture) Structure->Hydrolysis Risk1 Covalent Protein Binding (Sensitization/Toxicity) Reactivity->Risk1 Risk2 HCl Release (Respiratory/Eye Burn) Hydrolysis->Risk2 Control1 Double Gloving (Laminate/Nitrile) Risk1->Control1 Control2 Fume Hood + Acid Gas Scrubber Risk2->Control2

Figure 1: Hazard causality flow connecting chemical structure to required engineering controls.

PPE Matrix: Task-Based Requirements

Protection ZoneStandard Handling (Weighing/Transfer)High-Risk Operations (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)Laminate Liner: Inner: Silver Shield® (EVOH)Outer: Heavy Nitrile (Unsupported)Chlorinated organics can permeate nitrile. Laminate provides >480 min breakthrough time against alkyl chlorides.
Eye/Face Chemical Safety Goggles (Indirect Vent)Goggles + 8-inch Polycarbonate Face ShieldPrevents exposure to HCl vapors and projectile liquids during exothermic reactions.
Respiratory Fume Hood Only (Face velocity: 80–100 fpm)PAPR or Full-Face Respirator Cartridge: OV/AG/P100 (Organic Vapor/Acid Gas/HEPA)"OV" captures the organic oxazole; "AG" neutralizes hydrolysis byproducts (HCl).
Body Lab Coat (Tyvek® or Poly-cotton)Chemical Resistant Apron (Butyl or Neoprene) + Tyvek® SleevesProtects torso from splashes that soak through cotton.

Operational Workflow (Step-by-Step)

Phase A: Pre-Operational Setup
  • Hydration Check: Ensure the eye wash station is within 10 seconds of the workspace.

  • Quenching Agent: Prepare a saturated Sodium Bicarbonate (

    
    ) solution nearby. This neutralizes any acidic byproducts if a spill occurs.
    
  • Balance Stabilization: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a static-dissipative transfer vessel.

Phase B: Active Handling
  • Donning Sequence: Wash hands

    
     Inner Gloves 
    
    
    
    Lab Coat
    
    
    Outer Gloves (taped to cuff if high volume)
    
    
    Goggles.
  • Transfer: Avoid metal spatulas if possible; use PTFE-coated tools to prevent surface catalysis or corrosion.

  • Solvent Choice: If dissolving, avoid protic solvents (like methanol) initially unless the reaction dictates it, as solvolysis of the chloroethyl group can occur. Use anhydrous DCM or THF.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all tools with a tissue soaked in dilute bicarbonate solution, then water, then acetone. Dispose of tissues as solid hazardous waste.

  • Doffing: Remove outer gloves inside the hood. Peel them off inside-out to trap residues.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 60 seconds.

Handling Workflow Diagram

Workflow Start Start: Material Retrieval Check Engineering Check: Hood Velocity > 80 fpm? Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Pass Handle Manipulation: Keep container closed when inactive PPE->Handle Spill Minor Spill? Handle->Spill Clean Neutralize with NaHCO3 Absorb with Vermiculite Spill->Clean Yes Waste Disposal: Halogenated Waste Stream Spill->Waste No Clean->Waste

Figure 2: Operational decision tree for routine handling and minor spill response.

Disposal & Environmental Compliance

Waste Stream Classification: Halogenated Organic Waste.

  • Do NOT mix with aqueous basic waste in a sealed container. The hydrolysis of the chloroethyl group is exothermic and gas-generating (pressure buildup risk).

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent the formation of toxic chloramines or nitrogen oxides.

  • Destruction Method: High-temperature incineration equipped with a scrubber for HCl removal is the only compliant disposal method [1].

Emergency Response

  • Skin Contact: Immediately flush with water for 15 minutes.[1] Do not use solvent (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[1][2] Seek ophthalmological evaluation immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • PubChem. Compound Summary for Oxaprozin (Related Structure). National Library of Medicine.

  • Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing. 6th Edition. Wiley-Interscience; 2014.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole
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